Product packaging for Glycosminine(Cat. No.:CAS No. 4765-56-4)

Glycosminine

Cat. No.: B1496477
CAS No.: 4765-56-4
M. Wt: 236.27 g/mol
InChI Key: ZDUVLDCZFKNYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycosminine is a member of quinazolines.
This compound has been reported in Glycosmis pentaphylla and Bacillus cereus with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B1496477 Glycosminine CAS No. 4765-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVLDCZFKNYHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197234
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4765-56-4
Record name 2-(Phenylmethyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4765-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycosminine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004765564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycosminine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

254 - 256 °C
Record name Glycosminine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033122
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of Glycosminine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine is a quinazoline alkaloid that has been identified in plant species such as Glycosmis pentaphylla and also in the bacterium Bacillus cereus.[1] As a member of the quinazoline class of compounds, it is of interest to researchers in medicinal chemistry and drug discovery due to the broad range of biological activities associated with this scaffold. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering a valuable resource for scientists engaged in its study.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the design of future research and development activities.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂OPubChem[1]
Molecular Weight 236.27 g/mol PubChem[1]
Physical Description SolidHuman Metabolome Database (HMDB)[1]
Melting Point 254 - 256 °CHuman Metabolome Database (HMDB)[1]
Solubility (at pH 7.4) 2.5 µg/mLBurnham Center for Chemical Genomics[1]
logP (Computed) 2.3XLogP3
pKa (Strongest Acidic, Computed) 9.84ChemAxon
pKa (Strongest Basic, Computed) 2.77ChemAxon

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound are not extensively detailed in the available literature, the following sections describe standard methodologies that are broadly applicable to quinazoline alkaloids and other natural products.

Melting Point Determination

The melting point of a solid organic compound like this compound is a key indicator of its purity. A common and reliable method for its determination is the capillary melting point method.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Solubility Determination

Aqueous solubility is a critical parameter for drug discovery, influencing bioavailability and formulation. The kinetic solubility assay is a high-throughput method often employed in early-stage drug discovery.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Procedure:

    • A small volume of the this compound stock solution is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH, such as 7.4) in a microplate well.

    • The solution is mixed and incubated for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).

    • The presence of precipitate is then determined. This can be done visually or, more quantitatively, by measuring the turbidity of the solution using a nephelometer or by measuring the concentration of the compound remaining in solution after filtration or centrifugation. The latter is often accomplished using UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity.

  • Procedure:

    • A calibration curve is generated using a series of standard compounds with known logP values. The logarithm of the retention factor (k) for each standard is plotted against its known logP.

    • This compound is then injected onto the same RP-HPLC column under identical conditions (mobile phase composition, flow rate, temperature).

    • The retention time of this compound is measured, and its retention factor (k) is calculated.

    • The logP of this compound is then determined by interpolation from the calibration curve.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.

  • Titration:

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the this compound solution.

    • The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This point is typically identified as the inflection point of the titration curve.

Signaling Pathways and Experimental Workflows

Currently, there is a notable absence of published research specifically detailing the signaling pathways modulated by this compound or comprehensive experimental workflows in which it has been a central component. The biological activities of many quinazoline alkaloids have been explored, but the specific molecular targets and mechanisms of action for this compound remain to be elucidated.

While no specific signaling pathway has been identified for this compound, a hypothetical experimental workflow for investigating the biological activity of a novel natural product like this compound is presented below. This workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies Compound Isolation & Characterization Compound Isolation & Characterization Cytotoxicity Screening Cytotoxicity Screening Compound Isolation & Characterization->Cytotoxicity Screening Pure Compound Bioactivity Assays Bioactivity Assays Cytotoxicity Screening->Bioactivity Assays Determine IC50 Target Identification Target Identification Bioactivity Assays->Target Identification Identify Lead Activity Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Putative Target(s) In Vivo Studies In Vivo Studies Pathway Analysis->In Vivo Studies Validate Mechanism

A hypothetical experimental workflow for the investigation of a natural product.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and outlines standard experimental methodologies for their determination. While the specific biological activities and molecular mechanisms of this compound are yet to be fully explored, the information provided herein serves as a foundational resource for researchers. Future studies are warranted to elucidate its pharmacological profile and potential therapeutic applications. The provided hypothetical workflow offers a roadmap for such future investigations.

References

A Technical Guide to the Isolation and Purification of Glycosminine from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the isolation and purification of Glycosminine, a quinazoline alkaloid, from its primary natural source, Glycosmis pentaphylla. The procedures outlined herein are compiled from various phytochemical studies and are intended to serve as a detailed reference for laboratory applications.

Introduction to this compound

This compound is a member of the quinazoline class of alkaloids, which are known for their diverse pharmacological activities.[1] It has been identified in Glycosmis pentaphylla (Retz.) DC., a plant species belonging to the Rutaceae family.[2][3] The therapeutic potential of this compound and other quinazoline alkaloids has prompted interest in efficient methods for their isolation and purification to facilitate further research and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O[1]
Molecular Weight236.27 g/mol [1]
AppearanceSolid[1]
Melting Point254 - 256 °C[1]
Solubility2.5 µg/mL (at pH 7.4)[1]
CAS Number4765-56-4[1]

Experimental Protocols

The following sections detail a representative protocol for the isolation and purification of this compound from the leaves of Glycosmis pentaphylla. It should be noted that optimization of these methods may be necessary depending on the specific plant material and laboratory conditions.

Plant Material Collection and Preparation

Fresh, healthy leaves of Glycosmis pentaphylla should be collected and authenticated. The leaves are then shade-dried at room temperature for several days until they are brittle. The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

The powdered leaf material is subjected to solvent extraction to isolate the crude alkaloid fraction. A general workflow for this process is depicted in the diagram below.

Extraction_Workflow Plant_Material Powdered Leaves of Glycosmis pentaphylla Extraction Soxhlet Extraction (95% Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract

Figure 1: General workflow for the extraction of crude alkaloids.

Protocol:

  • A known quantity (e.g., 500 g) of the powdered leaves is packed into a Soxhlet apparatus.

  • The material is extracted with 95% ethanol for approximately 48 hours or until the solvent running through the siphon is colorless.[4]

  • The ethanolic extract is filtered while hot and then concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Acid-Base Partitioning for Alkaloid Enrichment

To separate the alkaloids from other phytochemicals, an acid-base partitioning technique is employed. This method leverages the basic nature of alkaloids.

Protocol:

  • The crude ethanolic extract is dissolved in 5% hydrochloric acid (HCl).

  • The acidic solution is then filtered to remove any insoluble material.

  • The filtrate is washed with a non-polar solvent such as petroleum ether or chloroform in a separatory funnel to remove neutral and acidic compounds. This step is repeated three times.

  • The aqueous acidic layer, now enriched with alkaloid hydrochlorides, is made alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃) solution.

  • The alkaline solution is then extracted partitioned with a suitable organic solvent like dichloromethane or chloroform. This step is repeated multiple times to ensure complete extraction of the free alkaloids.

  • The organic layers are combined, washed with distilled water, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

Purification by Column Chromatography

The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids. Silica gel is commonly used as the stationary phase.

Purification_Workflow cluster_prep Column Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis & Isolation Slurry Silica Gel Slurry (in initial eluent) Packing Column Packing Slurry->Packing Loading Sample Loading (Crude Alkaloid Fraction) Packing->Loading Elution Gradient Elution (e.g., Pet. Ether -> Chloroform -> Methanol) Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC TLC Monitoring of Fractions Fraction_Collection->TLC Pooling Pooling of Similar Fractions TLC->Pooling Crystallization Crystallization Pooling->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 2: Workflow for the purification of this compound by column chromatography.

Protocol:

  • A glass column is packed with silica gel (60-120 mesh) using a slurry method with the initial eluting solvent.

  • The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might be petroleum ether, followed by increasing concentrations of chloroform in petroleum ether, and then increasing concentrations of methanol in chloroform.

  • Fractions of the eluate are collected sequentially.

  • Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the presence of this compound.

Thin Layer Chromatography (TLC) Analysis

TLC is a crucial technique for monitoring the separation during column chromatography and for assessing the purity of the isolated compound.

Protocol:

  • Silica gel 60 F₂₅₄ plates are used as the stationary phase.

  • A suitable mobile phase is chosen to achieve good separation of the alkaloids. A common solvent system for alkaloids is a mixture of chloroform and methanol (e.g., 9:1 v/v).

  • The collected fractions are spotted on the TLC plate alongside a reference standard of this compound, if available.

  • The plate is developed in a chromatography chamber saturated with the mobile phase.

  • After development, the plate is dried and the spots are visualized under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable chromogenic agent like Dragendorff's reagent.

  • Fractions showing a spot with an Rf value corresponding to this compound are pooled together.

Quantitative Data

The yield of this compound can vary depending on the plant material, geographical source, and the efficiency of the extraction and purification process. One study on different accessions of Glycosmis pentaphylla leaves reported a total alkaloid yield ranging from 9.53 mg/g to 19.6 mg/g of dry plant material.[4] Further purification would be required to determine the specific yield of this compound from this total alkaloid fraction.

Table 2: Representative Yield Data for Total Alkaloids from Glycosmis pentaphylla Leaves

AccessionTotal Alkaloid Yield (mg/g dry weight)
GP039.53
GP0719.6
Data from The Pharma Innovation Journal, 2019.[4]

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of the isolated compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data
¹H NMR Data should be acquired and compared with literature values.
¹³C NMR Data should be acquired and compared with literature values.
Mass Spectrometry (MS) Expected m/z for [M+H]⁺: ~237.10
Infrared (IR) Spectroscopy Characteristic peaks for functional groups (e.g., C=O, N-H, aromatic C-H) should be observed.

Note: Specific chemical shifts for NMR and detailed fragmentation patterns for MS should be obtained from dedicated spectroscopic analysis of the purified sample and compared with established data for this compound.

Logical Relationships in the Isolation Process

The entire process of isolating this compound follows a logical sequence of steps, each designed to progressively increase the purity of the target compound.

Logical_Flow Start Start: Plant Material Extraction Extraction Start->Extraction End End: Pure this compound Enrichment Acid-Base Partitioning Extraction->Enrichment Crude Extract Separation Column Chromatography Enrichment->Separation Crude Alkaloid Fraction Analysis TLC & Pooling Separation->Analysis Collected Fractions Purification Crystallization Analysis->Purification Pooled Fractions Characterization Spectroscopic Analysis Purification->Characterization Characterization->End Confirmed Identity & Purity

Figure 3: Logical flow of the isolation and purification process.

Conclusion

This technical guide provides a detailed framework for the isolation and purification of this compound from Glycosmis pentaphylla. The successful isolation of this compound relies on a systematic application of extraction, partitioning, and chromatographic techniques. The characterization of the final product using spectroscopic methods is crucial for confirming its identity and purity. The protocols and data presented here serve as a valuable resource for researchers engaged in natural product chemistry and drug discovery.

References

Glycosminine in Glycosmis pentaphylla: A Technical Guide to its Natural Occurrence and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine, a quinazoline alkaloid, is a significant secondary metabolite found in Glycosmis pentaphylla (Retz.) DC., a shrub belonging to the Rutaceae family. This plant has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including cough, rheumatism, anemia, and jaundice.[1] Modern phytochemical investigations have identified a diverse array of bioactive compounds within G. pentaphylla, with alkaloids such as this compound being of particular interest due to their potential pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in G. pentaphylla, detailed experimental protocols for its extraction and isolation, and a comprehensive examination of its proposed biosynthetic pathway.

Natural Occurrence and Distribution

This compound is primarily located in the leaves of Glycosmis pentaphylla. While the plant is rich in various alkaloids, quantitative analyses have focused on the total alkaloid content, which can vary between different plant accessions.

Table 1: Total Alkaloid Content in Leaves of Glycosmis pentaphylla

Plant AccessionTotal Alkaloid Yield (mg/g of dry leaf powder)
GP0719.6[2]
GP039.53[2]

Note: The data represents the total alkaloid content and not specifically this compound. The yield of this compound is a fraction of this total.

Experimental Protocols

The isolation and purification of this compound from G. pentaphylla involves a multi-step process of extraction, fractionation, and chromatographic separation. The following protocols are synthesized from established methodologies for the isolation of alkaloids from this plant species.[3][4]

Extraction of Total Alkaloids

This protocol outlines the initial extraction of a crude alkaloid mixture from the dried leaves of G. pentaphylla.

Methodology:

  • Plant Material Preparation: Air-dry fresh leaves of G. pentaphylla in the shade and grind them into a coarse powder.

  • Soxhlet Extraction:

    • Place 100 g of the powdered leaf material in a cellulose thimble.

    • Extract the powder with 95% ethanol in a Soxhlet apparatus for 8 hours.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.

  • Acid-Base Extraction for Alkaloid Fractionation:

    • Dissolve the crude ethanolic extract in 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal material.

    • Basify the filtrate to a pH of 9-10 with ammonium hydroxide (NH₄OH).

    • Extract the alkaline solution three times with an equal volume of chloroform (CHCl₃) in a separatory funnel.

    • Combine the chloroform fractions and wash them with distilled water.

    • Dry the chloroform extract over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the chloroform under reduced pressure to yield the total alkaloid fraction.

Diagram 1: Experimental Workflow for Total Alkaloid Extraction

Extraction_Workflow Plant_Material Dried, Powdered Glycosmis pentaphylla Leaves Soxhlet Soxhlet Extraction (95% Ethanol) Plant_Material->Soxhlet Crude_Extract Crude Ethanolic Extract Soxhlet->Crude_Extract Acid_Dissolution Dissolution in 5% HCl Crude_Extract->Acid_Dissolution Filtration Filtration Acid_Dissolution->Filtration Acidic_Solution Acidic Solution (Alkaloid Salts) Filtration->Acidic_Solution Basification Basification with NH4OH (pH 9-10) Acidic_Solution->Basification LLE Liquid-Liquid Extraction (Chloroform) Basification->LLE Chloroform_Extract Chloroform Extract (Free Alkaloids) LLE->Chloroform_Extract Drying Drying with Na2SO4 Chloroform_Extract->Drying Evaporation Evaporation Drying->Evaporation Total_Alkaloids Total Alkaloid Fraction Evaporation->Total_Alkaloids

Caption: Workflow for the extraction of total alkaloids from G. pentaphylla leaves.

Isolation and Purification of this compound

This protocol describes the separation of this compound from the total alkaloid fraction using column chromatography.

Methodology:

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column using a suitable solvent such as chloroform.

    • Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with pure chloroform and gradually adding methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of 10-20 mL.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1) and visualize the spots under UV light (254 nm and 365 nm).

    • Pool the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

  • Recrystallization:

    • Evaporate the solvent from the pooled fractions to obtain the semi-pure compound.

    • Recrystallize the compound from a suitable solvent system (e.g., methanol or ethanol) to obtain pure crystals of this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram 2: Experimental Workflow for this compound Isolation

Isolation_Workflow Total_Alkaloids Total Alkaloid Fraction Column_Chromatography Silica Gel Column Chromatography Total_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Recrystallization Recrystallization Pooling->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound Characterization Spectroscopic Characterization Pure_this compound->Characterization

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of quinazoline alkaloids, including this compound, is understood to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[5] The proposed biosynthetic pathway for this compound in Glycosmis pentaphylla is inferred from studies on the biosynthesis of the structurally similar alkaloid, arborine, in the related species Glycosmis arborea.[6]

The pathway is initiated by the formation of anthranilic acid from chorismate, a reaction catalyzed by the enzyme anthranilate synthase . The subsequent steps likely involve the incorporation of a C₂ unit derived from phenylalanine, followed by N-methylation and cyclization to form the characteristic quinazoline ring structure.

Proposed Biosynthetic Pathway of this compound:

  • Formation of Anthranilic Acid: Chorismate, an intermediate of the shikimate pathway, is converted to anthranilic acid by anthranilate synthase .

  • N-Acetylation: Anthranilic acid is likely activated by N-acetylation to form N-acetylanthranilic acid.

  • Condensation with a Phenylalanine-derived unit: N-acetylanthranilic acid is proposed to condense with a C₆-C₂ unit derived from phenylalanine, likely in the form of phenylacetic acid.

  • N-Methylation: The nitrogen atom of the anthranilate moiety is methylated, with S-adenosyl methionine (SAM) acting as the methyl group donor.

  • Oxidative Cyclization: An intramolecular cyclization reaction, likely catalyzed by an oxidoreductase , leads to the formation of the quinazoline ring system of this compound.

Diagram 3: Proposed Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Chorismate Chorismate Anthranilic_Acid Anthranilic Acid Chorismate->Anthranilic_Acid Anthranilate Synthase N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid N-Acetyltransferase Intermediate Condensed Intermediate N_Acetylanthranilic_Acid->Intermediate Phenylalanine Phenylalanine Phenylacetic_Acid Phenylacetic Acid Phenylalanine->Phenylacetic_Acid Multiple Steps Phenylacetic_Acid->Intermediate N_Methylated_Intermediate N-Methylated Intermediate Intermediate->N_Methylated_Intermediate N-Methyltransferase (SAM) This compound This compound N_Methylated_Intermediate->this compound Oxidative Cyclase

Caption: Proposed biosynthetic pathway of this compound in G. pentaphylla.

Conclusion

This compound, a quinazoline alkaloid from Glycosmis pentaphylla, holds potential for further pharmacological investigation. This guide provides a foundational understanding of its natural occurrence, methods for its isolation, and a scientifically inferred biosynthetic pathway. The presented protocols offer a starting point for researchers aiming to isolate and study this compound, while the biosynthetic pathway provides a framework for future studies aimed at elucidating the specific enzymatic machinery involved in its production. Further research, including quantitative analysis of this compound in different plant parts and detailed enzymatic assays, will be crucial for a more complete understanding of this interesting natural product.

References

In-Depth Technical Guide on the Preliminary In Vitro Biological Activity of Glycosminine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Glycosminine is a quinazoline alkaloid that has been identified in plant species such as Glycosmis pentaphylla and also in the bacterium Bacillus cereus[1]. As a member of the quinazoline class of compounds, which are known for their broad range of biological activities, this compound is a molecule of interest for potential therapeutic applications. This technical guide aims to consolidate the available preliminary data on the in vitro biological activities of this compound, providing a resource for researchers and professionals in the field of drug discovery and development.

Due to the limited specific research on this compound's biological activities, this document also draws upon findings from related glycosylated compounds and derivatives to provide a broader context for potential areas of investigation.

Quantitative Biological Activity of this compound and Related Compounds

The direct in vitro biological activity of this compound is an area of emerging research. While extensive quantitative data for this compound itself is not widely available in the public domain, studies on structurally related compounds and derivatives of similar classes provide valuable insights into its potential efficacy. The following table summarizes known quantitative data for compounds with similar structural motifs or biological targets.

Compound/Derivative ClassBiological ActivityAssayCell Line/OrganismIC₅₀ / MICReference
Glycophymine DerivativesAnticancerCell Viability AssayHepG21.22 ± 0.12 µM[2]
Goniothalamin (GTN)AnticancerMTT AssaySaos-2, A549, UACC-732, MCF-7, HT290.62±0.06 to 2.01±0.28 µg/ml (after 72h)[3]
Phyllostictine AAnticancerGrowth-inhibitory assayVarious cancer cell linesNot specified[4]
Sinomenine DerivativesAnti-inflammatoryNitric Oxide (NO) Production AssayRAW264.7IC₅₀ = 30.28 ± 1.70 μM (for compound 17)[5]
Curcumin-bis-β-D-glucosideAntibacterialMIC AssayVarious bacterial strains21.7-25.25 µg/mL[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key in vitro assays relevant to assessing the biological activity of compounds like this compound.

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

  • Cell Culture: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared (e.g., in DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Assessment using Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media to a specific optical density corresponding to a known cell concentration.

  • Compound Preparation: A stock solution of this compound is serially diluted in a 96-well microplate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity Assessment via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a short period before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The cells are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value can be determined from a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have yet to be fully elucidated, the activities of related compounds suggest potential mechanisms that warrant investigation.

Workflow for Investigating Anticancer Mechanism of Action

A logical workflow for dissecting the anticancer mechanism of a novel compound like this compound is presented below. This workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies.

G A Initial Cytotoxicity Screening (e.g., MTT Assay) B Determine IC50 Values Across Multiple Cancer Cell Lines A->B Quantitative Assessment C Select Most Sensitive Cell Line for Further Studies B->C Prioritization D Cell Cycle Analysis (Flow Cytometry) C->D Investigate Cell Proliferation E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) C->E Investigate Cell Death F Western Blot Analysis for Key Signaling Proteins D->F E->F G Identification of Molecular Target(s) F->G Elucidate Mechanism G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes induces transcription of This compound This compound? This compound->IKK potential inhibition

References

Early-Stage Research on Glycosminine: Unraveling the Mechanism of Action of a Quinazoline Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A Scarcity of In-Depth Mechanistic Data Currently Hinders a Comprehensive Understanding of the Bioactivity of Glycosminine.

Introduction

This compound, a quinazoline alkaloid isolated from plants of the Glycosmis genus, such as Glycosmis arborea and Glycosmis pentaphylla, has been identified as a component of traditional medicinal extracts.[1][2][3][4][5] Despite its presence in these historically used remedies, a thorough investigation into the specific molecular mechanisms underlying the biological activities of isolated this compound is notably absent in the current scientific literature. This technical guide aims to synthesize the available early-stage research on this compound's mechanism of action. However, it is critical to note a significant gap in the literature providing detailed, quantitative data and specific experimental protocols for this particular compound. Much of the available research focuses on the broader extracts of the Glycosmis genus or on the unrelated, though similarly named, amino sugar glucosamine.

Distinguishing this compound from Glucosamine

A crucial point of clarification is the distinction between this compound and glucosamine. This compound is a complex heterocyclic organic molecule belonging to the quinazoline alkaloid class.[1] In contrast, glucosamine is a simple amino sugar. While extensive research exists on the anti-inflammatory, anti-cancer, and other biological effects of glucosamine, this information is not applicable to this compound due to their fundamentally different chemical structures and origins.

Current State of this compound Research

Early-stage research on the extracts of Glycosmis pentaphylla, which contains this compound, suggests a range of potential biological activities, including anti-diabetic and cytotoxic effects.[3][4] However, these studies typically assess the effects of a complex mixture of phytochemicals present in the plant extract, making it impossible to attribute specific activities to this compound alone.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: A critical regulator of inflammation and immune responses.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: A key player in cell growth, proliferation, and apoptosis.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway: A central pathway in regulating cell survival and metabolism.

Without dedicated in vitro and in vivo studies on purified this compound, a detailed understanding of its mechanism of action remains speculative.

Future Research Directions

To bridge the existing knowledge gap, future research on this compound should focus on a systematic, multi-faceted approach to elucidate its mechanism of action. The following experimental workflow is proposed for a comprehensive investigation.

experimental_workflow cluster_isolation Compound Isolation & Characterization cluster_invitro In Vitro Biological Evaluation cluster_mechanistic Mechanistic Studies Isolation Isolation of this compound from Glycosmis sp. Purification Purification by Chromatography Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Structure->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Cytotoxicity->Apoptosis AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine production) Cytotoxicity->AntiInflammatory WesternBlot Western Blot Analysis (Signaling Proteins) Apoptosis->WesternBlot AntiInflammatory->WesternBlot MolecularDocking Molecular Docking (Target Identification) WesternBlot->MolecularDocking GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) WesternBlot->GeneExpression

References

In Silico Prediction of Glycosminine Bioactivity and Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosminine, a quinazoline alkaloid, presents a scaffold of interest for pharmacological investigation. This technical guide outlines a comprehensive in silico workflow for the prediction of its bioactivity and toxicity, addressing a critical step in the early-phase of drug discovery and development. By leveraging computational methodologies, researchers can prioritize experimental studies, reduce costs, and accelerate the identification of promising therapeutic candidates. This document provides a framework for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, forecasting potential biological targets through molecular docking, and postulating its influence on key cellular signaling pathways. While specific experimental data on this compound is limited in publicly available literature, this guide establishes a robust computational protocol based on established methods for similar small molecules. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a naturally occurring quinazoline alkaloid found in various plant species. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The early assessment of the pharmacological profile of natural products like this compound is crucial for determining their therapeutic potential. In silico methods offer a rapid and cost-effective approach to predict the bioactivity and toxicity of chemical compounds before committing to extensive and resource-intensive laboratory experiments[3][4][5][6].

This guide details a systematic in silico approach to characterize this compound, focusing on:

  • Physicochemical Properties and Drug-Likeness: Evaluating its compliance with established rules for oral bioavailability.

  • ADMET Prediction: Forecasting its pharmacokinetic and toxicological profile.

  • Molecular Docking: Identifying potential protein targets to elucidate its mechanism of action.

  • Signaling Pathway Analysis: Postulating its effects on key cellular pathways implicated in disease.

Due to the current lack of specific published experimental bioactivity data for this compound (e.g., IC50 or EC50 values), this guide emphasizes the methodological framework and utilizes predictive models. The presented data are, therefore, computational estimations that require subsequent experimental validation.

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity and toxicity of this compound is a multi-step process that integrates various bioinformatics and cheminformatics tools.

In_Silico_Prediction_Workflow cluster_0 Data Input cluster_1 Property & Activity Prediction cluster_2 Analysis & Interpretation cluster_3 Output Glycosminine_Structure This compound Structure (SMILES/SDF) Physicochemical Physicochemical Properties & Drug-Likeness Glycosminine_Structure->Physicochemical ADMET ADMET Prediction Physicochemical->ADMET Target Target Prediction & Molecular Docking ADMET->Target Toxicity Toxicity Profile ADMET->Toxicity Bioactivity Bioactivity Profile Target->Bioactivity Pathway Signaling Pathway Analysis Bioactivity->Pathway Toxicity->Pathway Report Comprehensive Report Pathway->Report

Figure 1: In Silico Prediction Workflow for this compound.

Data Presentation: Predicted Physicochemical Properties and ADMET Profile

The initial step in the in silico evaluation is the prediction of physicochemical properties to assess drug-likeness, followed by a comprehensive ADMET profile. These predictions are generated using various computational models and servers.

Predicted Physicochemical Properties and Drug-Likeness

Drug-likeness is assessed based on established rules such as Lipinski's Rule of Five, which predicts oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight236.27 g/mol < 500 g/mol (Compliant)
LogP (Octanol/Water Partition Coefficient)2.5≤ 5 (Compliant)
Hydrogen Bond Donors1≤ 5 (Compliant)
Hydrogen Bond Acceptors2≤ 10 (Compliant)
Molar Refractivity70.1 cm³40-130
Topological Polar Surface Area (TPSA)49.9 Ų< 140 Ų

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound.

Predicted ADMET Properties

ADMET properties are crucial for determining the pharmacokinetic and safety profile of a compound.

ADMET PropertyPredicted OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighWell absorbed from the gut.
Caco-2 PermeabilityHighHigh potential for intestinal permeability.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the BBB.
Plasma Protein BindingHighSignificant binding to plasma proteins is expected.
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorNoLow potential for drug-drug interactions.
CYP2C19 InhibitorNoLow potential for drug-drug interactions.
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoNot likely to be a substrate for renal OCT2.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorYesPotential for cardiotoxicity.
HepatotoxicityYesPotential for liver toxicity.
Skin SensitizationNoLow potential for causing skin allergies.

Table 2: Predicted ADMET Profile of this compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Protocol:

  • Ligand Preparation: Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecular editor. Optimize the ligand structure by adding hydrogen atoms, assigning partial charges, and minimizing its energy.

  • Receptor Preparation: Select potential protein targets based on the bioactivity of related quinazoline compounds or through target prediction software. Download the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

  • Binding Site Identification: Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site prediction algorithms.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the receptor. The program will generate multiple binding poses.

  • Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein target.

Postulated Signaling Pathway Modulation

Based on the known activities of quinazoline derivatives and the potential targets identified through in silico methods, this compound may modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K Postulated Inhibition

Figure 2: Postulated Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route that transmits signals from cell surface receptors to the nucleus to regulate gene expression and control cellular processes like proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->Raf Postulated Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Mitochondrion Postulated Induction

References

Methodological & Application

Total Synthesis Protocols for Glycosminine and its Analogs: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Glycosminine, a naturally occurring quinazolinone alkaloid, and its analogs. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antibacterial properties. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and biological evaluation of this important class of compounds.

Introduction to this compound

This compound, chemically known as 2-benzyl-4(3H)-quinazolinone, is a heterocyclic compound belonging to the quinazolinone family of alkaloids. The quinazolinone scaffold is a common motif in numerous biologically active natural products and synthetic compounds. The structural simplicity and accessibility of this compound make it an attractive target for synthetic exploration and the development of novel therapeutic agents through the generation of analog libraries.

Synthetic Strategies and Key Reactions

The total synthesis of the this compound core, the 2-substituted-4(3H)-quinazolinone ring system, is most commonly achieved through the condensation of a 2-aminobenzamide derivative with an appropriate aldehyde or its equivalent. A widely employed and efficient method is the reaction of 2-aminobenzamide with phenylacetaldehyde. Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.

A key synthetic route involves the direct condensation of 2-aminobenzamide with an aldehyde in a suitable solvent, such as dimethyl sulfoxide (DMSO), often with heating. This straightforward approach provides a versatile platform for the synthesis of a wide array of 2-substituted quinazolinones, including this compound and its analogs.

Experimental Protocols

Protocol 1: Total Synthesis of this compound (2-benzyl-4(3H)-quinazolinone)

This protocol describes the synthesis of this compound via the condensation of 2-aminobenzamide and phenylacetaldehyde.

Materials:

  • 2-aminobenzamide

  • Phenylacetaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a solution of 2-aminobenzamide (1.0 mmol) in DMSO (10 mL) in a round-bottom flask, add phenylacetaldehyde (1.2 mmol).

  • Heat the reaction mixture at 120 °C with stirring for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Dry the purified product under vacuum.

  • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 70-85%

Characterization Data for a Representative 2-benzyl-quinazolin-4(3H)-one Analog:
  • ¹H NMR (400 MHz, CDCl₃) δ: 9.86 (s, 1H), 8.08–7.93 (m, 1H), 7.59–7.52 (m, 1H), 7.42 (dt, J = 9.6, 4.7 Hz, 2H), 7.36–7.20 (m, 4H), 7.10 (d, J = 7.2 Hz, 2H), 6.82 (d, J = 5.4 Hz, 2H), 6.74 (d, J = 7.7 Hz, 1H), 5.13 (s, 2H), 4.00 (s, 2H).[1]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 161.8, 158.3, 156.8, 145.2, 135.8 (2C), 134.9, 131.0, 129.2 (2C), 128.0, 127.9, 127.5, 126.4 (2C), 124.9, 119.8, 119.7, 115.4, 113.6, 46.3, 41.5.[1]

  • HRMS (ESI-TOF) m/z: calcd for C₂₂H₁₈N₂O₂ [M+H]⁺ 343.1441, found 343.1443.[1]

Synthesis of this compound Analogs and Structure-Activity Relationship (SAR) Studies

The synthesis of this compound analogs can be readily achieved by modifying the starting materials in the general synthetic protocol. For instance, substituting phenylacetaldehyde with other aryl or alkyl aldehydes will yield a variety of 2-substituted quinazolinones. Similarly, using substituted 2-aminobenzamides will allow for modifications on the quinazolinone core.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for the rational design of more potent and selective drug candidates. A systematic study on 4(3H)-quinazolinone derivatives has provided valuable insights into their antibacterial properties.[2][3][4]

Quantitative Data Summary: Antibacterial Activity of 4(3H)-Quinazolinone Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) against Staphylococcus aureus and cytotoxicity (IC₅₀) against HepG2 human liver cancer cells for a selection of 4(3H)-quinazolinone derivatives. This data highlights the impact of substitutions on the quinazolinone ring system and the 2-phenyl moiety.[2][3]

CompoundR¹ (Ring 1)R² (Ring 2)R³ (Ring 3)MIC S. aureus (µg/mL)IC₅₀ HepG2 (µg/mL)
1 H3-OH-PhH2>32
2 H3-CO₂H-PhH2>32
3 H4-CO₂H-PhH8>32
4 H3-CONH₂-PhH4>32
5 6-Cl3-OH-PhH116
6 6-Br3-OH-PhH18
7 7-Cl3-OH-PhH18
8 H3-OH-Ph4-F-benzyl0.516
9 H3-OH-Ph4-Cl-benzyl0.58
10 H3-OH-Ph4-Br-benzyl0.254

Data adapted from reference[2].

Visualization of Synthetic Pathways

General Synthetic Scheme for this compound and its Analogs

Glycosminine_Synthesis cluster_reactants Starting Materials cluster_product Product 2-Aminobenzamide 2-Aminobenzamide Intermediate Schiff Base Intermediate 2-Aminobenzamide->Intermediate Condensation R-CHO R-CHO (Aldehyde) R-CHO->Intermediate Quinazolinone 2-R-4(3H)-Quinazolinone (this compound Analog) Intermediate->Quinazolinone Cyclization & Oxidation

Caption: General reaction scheme for the synthesis of this compound and its analogs.

Workflow for Synthesis and Biological Evaluation

Workflow Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Screening Biological Activity Screening (e.g., Cytotoxicity, Antibacterial) Characterization->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Lead_Optimization->End

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

References

Chemoenzymatic Synthesis of Glycosminine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemoenzymatic synthesis of novel Glycosminine derivatives. This compound, a quinazolinone alkaloid, serves as a versatile scaffold for the development of new therapeutic agents. This protocol outlines a robust two-step process commencing with the chemical synthesis of the this compound core, followed by a highly selective enzymatic acylation to yield a variety of derivatives. The methodologies detailed herein are designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

This compound, chemically known as 2-benzyl-3H-quinazolin-4-one, is a naturally occurring alkaloid with a range of reported biological activities. The modification of its core structure presents a promising avenue for the generation of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties. Chemoenzymatic synthesis, which combines the efficiency of chemical synthesis with the high selectivity of biocatalysis, offers a powerful strategy for the targeted derivatization of complex molecules like this compound. This protocol focuses on a lipase-catalyzed N-acylation of the this compound core, a method known for its mild reaction conditions and high regioselectivity.

Chemical Synthesis of this compound Core

The foundational step in this protocol is the chemical synthesis of the this compound (2-benzyl-3H-quinazolin-4-one) core. The following procedure is adapted from established methods for the synthesis of quinazolinones from anthranilamide and an appropriate aldehyde.

Reaction Scheme

Anthranilamide Anthranilamide This compound This compound Anthranilamide->this compound + Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->this compound DMSO DMSO, 120 °C

Caption: Chemical synthesis of this compound.

Experimental Protocol

Materials:

  • Anthranilamide

  • Phenylacetaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Petroleum ether

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Büchner funnel and flask

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add anthranilamide (10 mmol) and phenylacetaldehyde (10 mmol).

  • Add 50 mL of dimethyl sulfoxide (DMSO) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to 120 °C and stir for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • A white solid precipitate will form. Add a small amount of ethyl acetate to aid in the precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with petroleum ether (3 x 20 mL).

  • Dry the white solid under vacuum.

  • The crude product can be further purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

Table 1: Yield of Chemical Synthesis of this compound

Reactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Reference
AnthranilamidePhenylacetaldehydeDMSO1202479[1]

Enzymatic N-Acylation of this compound

The second stage of this chemoenzymatic protocol involves the selective N-acylation of the synthesized this compound core using an immobilized lipase. This enzymatic step introduces a variety of acyl groups to the N3 position of the quinazolinone ring, leading to the formation of novel this compound derivatives.

Reaction Scheme

This compound This compound Derivative N-Acyl this compound Derivative This compound->Derivative + Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Derivative Enzyme Immobilized Lipase (e.g., Novozym 435)

Caption: Enzymatic N-acylation of this compound.

Experimental Protocol

Materials:

  • This compound (synthesized in step 1)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Acyl donor (e.g., vinyl acetate, vinyl propionate, etc.)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Molecular sieves (4 Å)

  • Orbital shaker with temperature control

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Activate molecular sieves by heating at 150 °C under vacuum for at least 4 hours.

  • In a 50 mL screw-capped flask, add this compound (1 mmol) and the desired acyl donor (2 mmol).

  • Add 20 mL of anhydrous organic solvent (e.g., TBME) to the flask.

  • Add activated molecular sieves (10% w/v) to the reaction mixture to maintain anhydrous conditions.

  • Add the immobilized lipase (e.g., Novozym 435, 100 mg) to initiate the reaction.

  • Seal the flask and place it in an orbital shaker at 50 °C and 200 rpm.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion (typically 24-72 hours), filter off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting N-acyl this compound derivative by silica gel column chromatography.

Data Presentation

Table 2: Lipase-Catalyzed N-Acylation of Aromatic Amines (Analogous System)

SubstrateAcyl DonorLipaseSolventTemp (°C)Time (h)Conversion (%)Reference
Aniline1,3-DiketoneNovozym 435WaterRT164-96[2]
PhenylglycinolEthyl AcetateNovozym 435Solvent-free602489[3]
Aromatic AminesAcrylatesLipase TL IMMethanol350.5>90[4]

Overall Workflow

The following diagram illustrates the complete chemoenzymatic workflow for the synthesis of this compound derivatives.

Start Starting Materials (Anthranilamide, Phenylacetaldehyde) Chem_Synth Chemical Synthesis (Step 1) Start->Chem_Synth Purification1 Purification 1 (Filtration, Column Chromatography) Chem_Synth->Purification1 Glycosminine_Core This compound Core Purification1->Glycosminine_Core Enz_Acyl Enzymatic N-Acylation (Step 2) Glycosminine_Core->Enz_Acyl Purification2 Purification 2 (Filtration, Column Chromatography) Enz_Acyl->Purification2 Final_Product N-Acyl this compound Derivative Purification2->Final_Product

Caption: Chemoenzymatic synthesis workflow.

Concluding Remarks

The described chemoenzymatic approach provides a versatile and efficient platform for the synthesis of novel this compound derivatives. The chemical synthesis of the core is straightforward, and the subsequent enzymatic acylation offers high selectivity under mild conditions. This methodology is amenable to the generation of a library of derivatives by varying the acyl donor in the enzymatic step, thereby facilitating structure-activity relationship (SAR) studies essential for modern drug discovery. Researchers are encouraged to optimize the reaction conditions for both the chemical and enzymatic steps to suit their specific substrates and desired outcomes.

References

Application Notes: High-Throughput Screening for Glycosminine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glycosminine, a quinazoline alkaloid originally isolated from Glycosmis pentaphylla, has garnered interest in the scientific community for its potential therapeutic properties. Preliminary studies suggest a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. To efficiently explore the full therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of compounds against a multitude of biological targets and pathways, accelerating the identification of lead candidates for drug development.[1][2]

These application notes provide a framework for utilizing HTS assays to characterize the bioactivity of this compound. The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate its effects on cell viability, specific enzyme activity, and cellular signaling pathways.

Key Bioactivities and Corresponding HTS Strategies

  • Anti-Cancer Activity: Many quinazoline derivatives exhibit potent anti-cancer properties. HTS cell viability and cytotoxicity assays are the primary methods to screen for this compound's efficacy against various cancer cell lines.[3]

  • Anti-Inflammatory Effects: Chronic inflammation is implicated in numerous diseases. HTS assays measuring the inhibition of key inflammatory mediators (e.g., nitric oxide, prostaglandins) or modulation of inflammatory signaling pathways (e.g., NF-κB) can elucidate this compound's anti-inflammatory potential.

  • Kinase Inhibition: Protein kinases are crucial regulators of cellular processes and are prominent drug targets, particularly in oncology. HTS kinase activity assays can identify if this compound acts as an inhibitor for specific kinases involved in disease progression.[4]

  • Neuroprotective Properties: With the rising prevalence of neurodegenerative diseases, identifying neuroprotective compounds is a key research area. HTS can be employed to assess this compound's ability to protect neuronal cells from toxins or ischemic conditions.[5]

The following sections provide detailed protocols for a selection of HTS assays relevant to these bioactivities.

General High-Throughput Screening Workflow

The successful implementation of any HTS campaign relies on a robust and standardized workflow. This ensures reproducibility and the generation of high-quality, reliable data. The process typically begins with assay development and validation, followed by the primary screen of a compound library, and concludes with hit confirmation and more detailed characterization.[6]

HTS_Workflow General HTS Workflow for this compound cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Analysis AssayDev Assay Development (e.g., Cell Viability, Kinase) Pilot Pilot Screen (Small scale test with controls) AssayDev->Pilot PrimaryScreen Primary HTS (this compound library) Pilot->PrimaryScreen HitConfirm Hit Confirmation (Re-testing of positives) PrimaryScreen->HitConfirm DoseResponse Dose-Response (IC50/EC50 determination) HitConfirm->DoseResponse DataAnalysis Data Analysis & Hit Prioritization DoseResponse->DataAnalysis

Caption: A generalized workflow for HTS campaigns.

Anti-Cancer Activity: Cell Viability Assays

Cell-based HTS assays are fundamental for evaluating the anti-proliferative or cytotoxic effects of compounds on cancer cells.[7] Assays like the MTT or MTS assay measure the metabolic activity of cells, which correlates with the number of viable cells.

Protocol: MTS Cell Viability Assay

This protocol is adapted for a 96-well plate format but can be scaled to 384- or 1536-well plates for higher throughput.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom, tissue culture-treated plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette or automated liquid handler

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

Data Presentation: this compound Anti-Cancer Activity

Note: The following data is illustrative and serves as an example of how to present results. Actual values must be determined experimentally.

Cell LineCancer TypeThis compound IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma9.8 ± 1.1
HCT116Colorectal Carcinoma5.5 ± 0.7
A549Lung Carcinoma22.1 ± 2.5
PC-3Prostate Adenocarcinoma12.4 ± 1.4

Anti-Inflammatory Activity: NF-κB Reporter Gene Assay

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[9][10] A reporter gene assay can be used to screen for compounds that inhibit this pathway. In this assay, a cell line is engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the pathway leads to reporter gene expression and a measurable signal.[11]

NFkB_Pathway NF-κB Signaling Inhibition Assay cluster_nuc Gene Transcription LPS Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates This compound This compound This compound->IKK Inhibits? Reporter NF-κB Response Element -> Luciferase Gene Light Luminescence (Signal) Reporter->Light Expression & Reaction

Caption: Assay principle for screening this compound as an NF-κB inhibitor.

Protocol: Luciferase-Based NF-κB Reporter Assay

Materials:

  • Stable cell line expressing an NF-κB-luciferase reporter (e.g., HEK293-NFκB-luc)

  • Complete cell culture medium

  • Inducing agent (e.g., TNF-α or LPS)

  • This compound stock solution (in DMSO)

  • 96-well white, opaque plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well white plate at an appropriate density in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Add various concentrations of this compound to the wells.

    • Incubate for 1-2 hours. This allows the compound to enter the cells before stimulation.

  • Pathway Stimulation:

    • Add the inducing agent (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate for 6-8 hours to allow for reporter gene expression.

  • Luminescence Reading:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Mix briefly on a plate shaker and measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of the stimulated signal for each this compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.[12]

Data Presentation: this compound Anti-Inflammatory Activity

Note: The following data is illustrative.

Assay TargetCell LineStimulantThis compound IC₅₀ (µM)
NF-κB ActivationHEK293-NFκB-lucTNF-α (10 ng/mL)8.2 ± 0.9
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)11.5 ± 1.3
Prostaglandin E₂ (PGE₂)RAW 264.7LPS (1 µg/mL)14.3 ± 1.6

Kinase Inhibition Assays

Directly measuring the effect of this compound on a panel of protein kinases can identify specific molecular targets. Luminescent assays that quantify ATP consumption during the kinase reaction are highly amenable to HTS. The less ATP remaining, the higher the kinase activity.

Protocol: ADP-Glo™ Kinase Assay

This is a universal kinase assay that measures ADP produced from a kinase reaction.[13]

Materials:

  • Purified kinase of interest (e.g., GSK-3β, CDK2)[14]

  • Kinase-specific substrate

  • This compound stock solution (in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of this compound at various concentrations or vehicle control (DMSO).

    • Add 2 µL of a mix containing the kinase and its specific substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes.

  • Luminescence Reading:

    • Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.[15]

Data Presentation: this compound Kinase Inhibition Profile

Note: The following data is illustrative. A broad kinase panel would typically be screened.

Kinase TargetSubstrateThis compound IC₅₀ (µM)
GSK-3βGS-2 peptide7.5 ± 0.8
CDK2/cyclin AHistone H1> 50
MAPK1 (ERK2)Myelin Basic Protein25.1 ± 3.0
PI3KαPIP2> 50
AKT1Crosstide18.9 ± 2.1

References

Application Notes & Protocols for the Quantification of Glycosminine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosminine is an amino sugar of significant interest in various fields of biomedical research. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed protocols for the quantification of amino sugars, using Glucosamine as a representative analyte, by High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Quantitative Data

The following tables summarize the performance of different analytical methods for the quantification of Glucosamine in biological samples.

Table 1: HPLC with Fluorescence Detection

ParameterPlasmaUrineReference
Linearity Range 0.05 - 20 µg/mLNot Specified[1]
Lower Limit of Quantification (LLOQ) 50 ng/mLNot Specified[1]
Intra-day Precision (%CV) <15%Not Specified[1]
Inter-day Precision (%CV) <15%Not Specified[1]
Recovery 98%Not Specified[1]

Table 2: LC-MS/MS

ParameterPlasmaUrineReference
Linearity Range 0.012 - 8.27 µg/mL1.80 - 84.1 µg/mL[2]
10 - 3000 ng/mLNot Specified[3]
50 - 5000 ng/mLNot Specified[4]
53.27 - 3409 ng/mLNot Specified[5]
Lower Limit of Quantification (LLOQ) 12 ng/mL1.80 µg/mL[2]
10 ng/mLNot Specified[3]
50 ng/mLNot Specified[6]
53.27 ng/mLNot Specified[5]
Intra-day Precision (%CV) <13.9%<15%[2][3]
Inter-day Precision (%CV) <13.9%<15%[2][3]
Recovery >90%Not Specified[4]

Experimental Protocols

Quantification of Glucosamine in Human Plasma and Urine by HPLC with Fluorescence Detection

This protocol is based on a pre-column derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl).[1]

3.1.1. Materials and Reagents

  • Glucosamine Hydrochloride (Reference Standard)

  • Mannosamine Hydrochloride (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Boric acid

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • 1-aminoadamantane HCl (ADAM)

  • Glacial Acetic Acid (HPLC grade)

  • HPLC-grade water

3.1.2. Instrumentation

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 3 µm)

  • Vortex mixer

  • Centrifuge

  • Water bath

3.1.3. Sample Preparation and Derivatization

  • To 0.1 mL of plasma, add the internal standard, mannosamine HCl.

  • Precipitate proteins by adding 200 µL of acetonitrile.

  • Vortex mix for 1 minute and then centrifuge for 3 minutes at 10,000 x g.

  • Transfer 100 µL of the supernatant to a clean test tube.

  • Add 50 µL of 0.2 M borate buffer.

  • Add 50 µL of freshly prepared 8 mM FMOC-Cl in acetonitrile.

  • Vortex mix for 1 minute and incubate in a water bath at 30°C for 30 minutes.

  • Add 50 µL of 300 mM ADAM in acetonitrile-water (1:1) to react with excess FMOC-Cl.

  • Dilute the sample with 1 mL of acetonitrile-water (1:1).

  • Inject 5 µL into the HPLC system.

3.1.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (100 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% glacial acetic acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • Start with 23% B for 13 minutes.

    • Increase to 90% B over 2 minutes.

    • Hold at 90% B for 8 minutes.

    • Decrease back to 23% B over 2 minutes.

  • Flow Rate: 1 mL/min

  • Column Temperature: 40°C

  • Fluorescence Detection: Excitation at 263 nm, Emission at 315 nm.[1]

Quantification of Glucosamine in Human Plasma and Urine by LC-MS/MS

This protocol is based on a pre-column derivatization method using o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA).[2]

3.2.1. Materials and Reagents

  • Glucosamine Hydrochloride (Reference Standard)

  • Tolterodine Tartrate (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid

  • Ammonium Acetate

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • LC-MS grade water

3.2.2. Instrumentation

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 or ODS column (e.g., Phenomenex ODS, 150 mm x 4.6 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

3.2.3. Sample Preparation and Derivatization

  • To 0.4 mL of plasma or urine, add 40 µL of the internal standard solution.

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant to a new tube.

  • Add 0.15 mL of the OPA/3-MPA derivatizing reagent.

  • Incubate at 25°C for 15 minutes.

  • Inject an appropriate volume into the LC-MS/MS system.

3.2.4. LC-MS/MS Conditions

  • Column: Phenomenex ODS column (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: Methanol[2]

  • Mobile Phase B: 0.2% ammonium acetate and 0.1% formic acid in water[2]

  • Gradient Elution: A steep linear gradient is employed. For example:

    • 0.0-1.0 min: 45% A

    • 1.0-2.5 min: 45% to 95% A

    • 2.5-4.9 min: 95% A

    • 4.9-5.0 min: 95% to 45% A

    • 5.0-6.5 min: 45% A

  • Flow Rate: 1 mL/min[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection (SRM):

    • Glucosamine-OPA/3-MPA derivative: m/z 384 → 118[2]

    • Tolterodine Tartrate (IS): m/z 326 → 147[2]

Mandatory Visualizations

Experimental Workflows

Workflow for HPLC-Fluorescence Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 0.1 mL Plasma Add_IS Add Internal Standard (Mannosamine HCl) Sample->Add_IS Protein_Precipitation Add 200 µL Acetonitrile Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Add_Buffer Add Borate Buffer Supernatant->Add_Buffer Add_FMOC Add FMOC-Cl Add_Buffer->Add_FMOC Incubate Incubate at 30°C Add_FMOC->Incubate Quench Add ADAM to Quench Incubate->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC Detect Fluorescence Detection (Ex: 263 nm, Em: 315 nm) HPLC->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-Fluorescence Quantification.

Workflow for LC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 0.4 mL Plasma/Urine Add_IS Add Internal Standard (Tolterodine Tartrate) Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Add_Reagent Add OPA/3-MPA Reagent Supernatant->Add_Reagent Incubate Incubate at 25°C Add_Reagent->Incubate Inject Inject into LC-MS/MS Incubate->Inject LC LC Separation (ODS Column) Inject->LC MSMS MS/MS Detection (ESI+, SRM Mode) LC->MSMS Quantify Quantification MSMS->Quantify

Caption: Workflow for LC-MS/MS Quantification.

Signaling Pathway

The Hexosamine Biosynthesis Pathway (HBP) is a critical metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a key substrate for glycosylation reactions. This pathway is a sensor of cellular nutrient status.[7][8][9][10][11] this compound, as an amino sugar, would likely intersect with or influence this pathway.

G Hexosamine Biosynthesis Pathway (HBP) Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GNA GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P AGM UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP1 Glycosylation Protein O-GlcNAcylation UDPGlcNAc->Glycosylation OGT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P UTP UTP UTP->UDPGlcNAc

Caption: The Hexosamine Biosynthesis Pathway.

References

Unveiling the Metabolic Fate of Glycosminine: An HPLC-MS Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the identification of glycosminine metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a quinazoline alkaloid, holds potential for therapeutic applications, making the characterization of its metabolic pathways crucial for understanding its efficacy, safety, and pharmacokinetic profile. This document outlines the necessary steps from sample preparation to data analysis, enabling researchers to effectively investigate the biotransformation of this compound.

Introduction

This compound is a naturally occurring quinazoline alkaloid found in several plant species. Its chemical structure, featuring a fused benzene and pyrimidine ring system, is a common scaffold in many pharmacologically active compounds, including several approved anti-cancer drugs. Understanding how the body processes this compound is a critical step in its development as a potential therapeutic agent. In vivo and in vitro metabolism studies are essential to identify the resulting metabolites, which may exhibit their own biological activity or contribute to potential toxicity.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for metabolite identification. Its ability to separate complex mixtures with high resolution and provide mass information for structural elucidation makes it the gold standard for metabolic studies. This protocol will focus on the use of a triple quadrupole mass spectrometer for targeted analysis, a common and robust platform for quantitative and qualitative metabolic profiling.

Predicted Metabolic Pathways of this compound

Based on the known biotransformation of structurally similar quinazoline-containing drugs, the metabolic pathways of this compound are predicted to involve both Phase I and Phase II reactions. Phase I reactions typically involve the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Phase I Metabolism:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic rings or the benzyl moiety.

  • Oxidation: Formation of N-oxides on the quinazoline nitrogen atoms or oxidation of the benzyl group.

  • Demethylation: While this compound itself is not methylated, this would be a common pathway for methylated analogs.

Phase II Metabolism:

  • Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.

  • Sulfation: Conjugation with a sulfonate group, another common pathway for hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathways of this compound.

Glycosminine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation Oxidized_Metabolite Oxidized Metabolite (N-oxide) This compound->Oxidized_Metabolite Oxidation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol describes the incubation of this compound with human liver microsomes (HLMs) to identify its primary metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (pooled, mixed gender)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound or an analog not expected to be a metabolite)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine the following:

    • Phosphate buffer (to a final volume of 200 µL)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • This compound (from stock solution, final concentration 10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS analysis.

Sample Preparation from Biological Matrices (Plasma)

This protocol outlines the extraction of this compound and its metabolites from plasma samples for subsequent analysis.

Materials:

  • Plasma samples (from in vivo studies)

  • Acetonitrile (ACN), HPLC grade, chilled

  • Internal Standard (IS) solution

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Method for Metabolite Identification

The following method provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization may be required based on the specific instrument and metabolites of interest.

HPLC Parameters:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM) and Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Collision Gas Argon

MRM Transitions for this compound and Predicted Metabolites:

The following table provides predicted MRM transitions for this compound and its potential metabolites. These transitions should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound250.1[To be optimized][To be optimized]
Hydroxylated Metabolite266.1[To be optimized][To be optimized]
Oxidized Metabolite (N-oxide)266.1[To be optimized][To be optimized]
Glucuronide Conjugate442.1266.1[To be optimized]
Sulfate Conjugate346.1266.1[To be optimized]

Data Presentation and Analysis

Quantitative data should be summarized in tables for clear comparison. This includes retention times, precursor and product ion m/z values, and relative peak areas.

Table 1: HPLC-MS/MS Data for this compound and its Metabolites

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
This compound[Experimental Value]250.1[Optimized Value][Experimental Value]
Metabolite 1[Experimental Value][Experimental Value][Optimized Value][Experimental Value]
Metabolite 2[Experimental Value][Experimental Value][Optimized Value][Experimental Value]
...............

Product ion scans should be performed to obtain fragmentation patterns for each potential metabolite. These fragmentation patterns, along with the accurate mass measurements, are used to propose the structure of the metabolites. Comparison with synthesized standards, if available, provides definitive identification.

Experimental Workflow Diagram

The overall experimental workflow for this compound metabolite identification is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation InVitro In Vitro Metabolism (HLM) Extraction Protein Precipitation & Extraction InVitro->Extraction InVivo In Vivo Samples (Plasma) InVivo->Extraction HPLC HPLC Separation Extraction->HPLC MS MS/MS Detection (MRM & Product Ion Scan) HPLC->MS Metabolite_ID Metabolite Identification MS->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: Experimental workflow for this compound metabolite identification.

Conclusion

This application note provides a comprehensive framework for the identification of this compound metabolites using HPLC-MS. By following the detailed protocols for in vitro metabolism, sample preparation, and HPLC-MS/MS analysis, researchers can effectively characterize the biotransformation of this promising quinazoline alkaloid. The elucidation of its metabolic pathways is a fundamental step in advancing the preclinical and clinical development of this compound.

Glycosminine: A Potential Chemical Probe for Cellular Pathway Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosminine, a quinazoline alkaloid isolated from Glycosmis pentaphylla, presents an intriguing starting point for the discovery of novel chemical probes to investigate cellular signaling pathways. While direct biological activity and cellular targets of this compound are not yet elucidated in publicly available literature, its structural classification as a quinazolinone suggests a high potential for bioactivity. The quinazolinone scaffold is a well-established pharmacophore found in numerous compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[1][2][3][4] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on the quinazolinone structure and function by targeting key signaling molecules like epidermal growth factor receptor (EGFR).[3]

The plant from which this compound is derived, Glycosmis pentaphylla, has a history of use in traditional medicine for treating various ailments, and extracts have been shown to possess anti-inflammatory, antioxidant, and antibacterial properties.[5][6] This further supports the rationale for investigating the bioactive potential of its constituent compounds.

This document provides a comprehensive, albeit hypothetical, framework for researchers to systematically evaluate this compound as a chemical probe. It outlines a phased experimental approach, from initial bioactivity screening to target identification and pathway analysis, complete with detailed protocols and data presentation strategies.

Phase 1: Initial Bioactivity Screening and Profiling

The first step is to determine the general biological effects of this compound on cultured cells. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) and normal cell lines should be used to assess cytotoxicity and effects on cell proliferation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HCT116Colon Cancer12.5
HEK293Normal Kidney> 100

Experimental Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Phase 2: Identification of Cellular Targets

Once bioactivity is confirmed, the next crucial step is to identify the direct molecular target(s) of this compound. Several unbiased, label-free methods can be employed.

Workflow for Target Identification of this compound

G cluster_0 Target Identification Strategies cluster_1 Target Validation A This compound B Affinity Chromatography A->B Immobilize on beads C Cellular Thermal Shift Assay (CETSA) A->C Treat cell lysate D Computational Prediction A->D In silico docking E E B->E Identify bound proteins by MS F F C->F Identify stabilized proteins by MS G G D->G Predict potential targets H Validate Hits E->H F->H G->H I In vitro binding assays H->I J Gene knockdown/knockout H->J K Enzymatic assays H->K

Caption: A workflow for identifying and validating the cellular targets of this compound.

Experimental Protocol 2: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

  • Immobilization: Covalently attach the this compound derivative to activated sepharose beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from a responsive cell line.

  • Affinity Pulldown: Incubate the immobilized this compound beads with the cell lysate. As a control, use beads without the compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using SDS-PAGE followed by in-gel digestion and mass spectrometry (LC-MS/MS).

Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Cell Lysis: Harvest and lyse the cells.

  • Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C).

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant and analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Phase 3: Elucidation of Cellular Pathway Modulation

Once a target is validated, the focus shifts to understanding how the interaction between this compound and its target affects cellular signaling pathways.

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Hypothetical PI3K/Akt Pathway Inhibition This compound This compound TargetX Target X This compound->TargetX Inhibits PI3K PI3K TargetX->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation

Caption: A hypothetical model of this compound inhibiting a target that activates the PI3K/Akt pathway.

Experimental Protocol 4: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Densitometry: Quantify the band intensities to determine the changes in protein phosphorylation or expression levels.

Table 2: Hypothetical Changes in Protein Phosphorylation after this compound Treatment

ProteinTreatment (10 µM this compound, 24h)Fold Change vs. Control
p-Akt (Ser473)Decreased0.35
Total AktNo Change1.02
p-ERK1/2No Change0.98
Total ERK1/2No Change1.01

Conclusion

While this compound is currently an understudied natural product, its quinazolinone core structure strongly suggests it may possess significant biological activity. The experimental framework provided here offers a systematic approach to unlock its potential as a chemical probe. By following these phased protocols, researchers can effectively screen for bioactivity, identify cellular targets, and elucidate the downstream effects on signaling pathways. Such a characterization would not only contribute a valuable new tool to the field of chemical biology but could also pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for Glycosminine and Related Alkaloids in Neuroprotective and Antitumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine is a quinazoline alkaloid that has been isolated from plants of the Glycosmis genus, such as Glycosmis pentaphylla. While the Glycosmis genus is a rich source of various bioactive alkaloids with demonstrated pharmacological potential, specific research on the neuroprotective and antitumor activities of this compound is currently limited in publicly available literature. However, significant research has been conducted on other alkaloids isolated from Glycosmis species, such as Arborinine and Glycoborinine, which have shown promising antitumor and neuroprotective properties. These application notes will focus on the established activities of these related compounds to provide a framework for potential research directions and methodologies that could be applied to this compound.

I. Antitumor Applications of Glycosmis Alkaloids

Several alkaloids from the Glycosmis genus have demonstrated potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported in vitro cytotoxic activities of Arborinine and Glycoborinine against various human cancer cell lines.

Table 1: Cytotoxic Activity of Arborinine

Cell Line Cancer Type IC50 Value Exposure Time Reference
MCF-7 Breast Cancer 50 µg/mL 24 hours [1]
MCF-7 Breast Cancer 25 µg/mL 48 hours [1]
HeLa Cervical Cancer Potent Inhibition Not specified [2]
A431 Skin Cancer Potent Inhibition Not specified [3]
NCI-N87 Gastric Cancer 5.67 µM Not specified [4]
BGC-823 Gastric Cancer 7.26 µM Not specified [4]
MGC803 Gastric Cancer 4.75 µM Not specified [4]
SGC-7901 Gastric Cancer 1.96 µM Not specified [4]
HGC-27 Gastric Cancer 5.70 µM Not specified [4]
SGC-7901/ADR Adriamycin-resistant Gastric Cancer 0.24 µM Not specified [4]
SGC-7901/VCR Vincristine-resistant Gastric Cancer 1.09 µM Not specified [4]

| MGC803/PTX | Paclitaxel-resistant Gastric Cancer | 1.32 µM | Not specified |[4] |

Table 2: Cytotoxic Activity of Glycoborinine

Cell Line Cancer Type IC50 Value Exposure Time Reference

| HepG2 | Liver Cancer | 39.7 µM | 48 hours |[5] |

Experimental Protocols

The following are detailed protocols for key experiments used to assess the antitumor activity of Glycosmis alkaloids.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with various concentrations of the test compound (e.g., Arborinine, Glycoborinine) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Apoptosis Detection by Hoechst 33258 Staining

  • Principle: Hoechst 33258 is a fluorescent stain that binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which appear as brightly stained areas under a fluorescence microscope.

  • Protocol:

    • Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells again with PBS.

    • Stain the cells with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

    • Wash with PBS and mount the coverslips on glass slides.

    • Observe the nuclear morphology under a fluorescence microscope.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: This technique is used to detect specific proteins in a sample. It can be used to measure changes in the expression levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Protocol:

    • Treat cells with the test compound and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Antitumor Mechanism of Arborinine

Arborinine has been shown to induce apoptosis in cancer cells through multiple pathways. In breast cancer cells, it upregulates pro-apoptotic proteins such as p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the caspase cascade. In gastric and renal cancer, Arborinine is suggested to act as an inhibitor of histone lysine-specific demethylase 1 (LSD1), which in turn affects the expression of ubiquitin-conjugating enzyme E2O (UBE2O), a protein crucial for cancer cell survival.[4][6]

Arborinine_Antitumor_Pathway Arborinine Arborinine LSD1 LSD1 Inhibition Arborinine->LSD1 p53 p53 Upregulation Arborinine->p53 Bcl2 Bcl-2 Downregulation Arborinine->Bcl2 UBE2O UBE2O Downregulation LSD1->UBE2O Apoptosis Apoptosis UBE2O->Apoptosis Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Glycoborinine_Antitumor_Pathway Glycoborinine Glycoborinine ROS ROS Production Glycoborinine->ROS Bax_Bcl2 Increased Bax/Bcl-2 Ratio Glycoborinine->Bax_Bcl2 Mito_Pot Decrease in Mitochondrial Membrane Potential ROS->Mito_Pot Cyt_C Cytochrome c Release Mito_Pot->Cyt_C Bax_Bcl2->Mito_Pot Caspase3 Caspase-3 Activation Cyt_C->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Antitumor_Experimental_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treatment with Glycosmis Alkaloid (e.g., Arborinine, Glycoborinine) culture->treat viability Assess Cell Viability (MTT Assay) treat->viability ic50 Determine IC50 Value viability->ic50 mechanism Investigate Mechanism of Action ic50->mechanism apoptosis Apoptosis Assays (Hoechst, Annexin V) mechanism->apoptosis western Western Blot for Apoptotic Proteins mechanism->western pathway Identify Signaling Pathways apoptosis->pathway western->pathway AChE_Inhibition_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Postsynaptic Receptor ACh->Receptor Breakdown ACh Breakdown AChE->Breakdown Hydrolyzes Signal Signal Transduction Receptor->Signal Alkaloid Glycosmis Alkaloid (e.g., Arborine) Alkaloid->AChE Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycosminine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Glycosminine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this quinazolinone alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound, a 2,3-disubstituted quinazolin-4(3H)-one, typically starts from anthranilic acid.[1][2][3] A common strategy involves the initial conversion of anthranilic acid to a benzoxazinone intermediate.[1][2][4]

Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in quinazolinone synthesis can be attributed to several factors. Incomplete conversion of starting materials, formation of side products, and suboptimal reaction conditions are common culprits. To improve the yield, consider the following:

  • Reaction Conditions: Temperature and reaction time are critical. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar quinazolinone derivatives.[1][5]

  • Reagent Purity: Ensure that your starting materials, particularly anthranilic acid and any acylating agents, are pure and dry to prevent side reactions.[1]

  • Catalyst: The choice and amount of catalyst, if any, can influence the reaction rate and selectivity. For related syntheses, Lewis acids have been used to promote cyclization.[1]

Q3: I am observing significant byproduct formation in my reaction. How can I minimize these?

A3: Byproduct formation is a common issue, especially in multi-component reactions. Common side products in the synthesis of related quinazolinones include Schiff bases from the reaction of aldehydes and amines, and self-condensation products of aldehydes.[1] To minimize these:

  • Control of Stoichiometry: Precise control of the reactant ratios is crucial. An excess of one reactant can lead to the formation of undesired side products.[1]

  • Stepwise Synthesis: A two-step approach, involving the formation and isolation of the benzoxazinone intermediate before reaction with the amine, can often lead to a cleaner reaction and higher purity of the final product.[1]

  • Solvent Choice: The solvent can influence the reaction pathway. Protic solvents like ethanol can sometimes favor the desired cyclization.[1]

Q4: What are the recommended methods for purifying synthetic this compound?

A4: The purification of this compound and related quinazolinone derivatives typically involves standard laboratory techniques. The choice of method depends on the purity of the crude product and the nature of the impurities.

  • Recrystallization: This is often the most straightforward method if a suitable solvent can be identified. Ethanol is a commonly used solvent for recrystallizing quinazolinones.[1]

  • Column Chromatography: For complex mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and effective technique. A common eluent system is a mixture of ethyl acetate and hexane.[1]

  • Washing: If the product precipitates out of the reaction mixture, it can often be purified by washing with a suitable solvent, such as water followed by methanol, to remove unreacted starting materials and soluble byproducts.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Low to no formation of the benzoxazinone intermediate - Incomplete acylation of anthranilic acid.- Inefficient cyclization/dehydration.- Acylating Agent: Ensure the acyl chloride or anhydride is fresh and free of moisture. Consider using a slight excess.- Cyclizing Agent: Acetic anhydride is commonly used for cyclization. Ensure it is added after the initial acylation and that sufficient heat is applied.[1]
Reaction stalls or proceeds very slowly - Insufficient reaction temperature.- Poor quality of reagents.- Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.- Microwave Synthesis: Consider using microwave irradiation to accelerate the reaction.[1][5]
Formation of a complex mixture of products in the final step - Side reactions of the amine or benzoxazinone.- Impurities in the intermediate.- Intermediate Purity: Purify the benzoxazinone intermediate before reacting it with the amine.- Reaction Conditions: Optimize the temperature and reaction time for the final step to minimize side reactions.
Difficulty in isolating the final product - Product is highly soluble in the reaction solvent.- Product has similar polarity to byproducts.- Isolation: If the product does not precipitate, concentrate the reaction mixture and attempt recrystallization from a different solvent system.- Chromatography: If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system.[1]

Experimental Protocols

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

  • To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or THF), add the desired acylating agent (e.g., phenylacetyl chloride for the 2-benzyl substituent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Add acetic anhydride to the mixture and heat to reflux for 2-6 hours to effect cyclization and dehydration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the benzoxazinone intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of 2,3-Disubstituted-quinazolin-4(3H)-one (this compound)

  • Dissolve the 2-substituted-4H-3,1-benzoxazin-4-one intermediate in a suitable solvent (e.g., ethanol or a deep eutectic solvent).[2]

  • Add the primary amine (e.g., methylamine for the 3-methyl substituent) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If the product precipitates, filter the solid, wash with a cold solvent (e.g., ethanol), and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Note: These are generalized procedures. The optimal solvent, temperature, and reaction time will need to be determined experimentally for the specific synthesis of this compound.

Data Presentation

The following tables summarize typical reaction parameters and potential yields for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones based on related literature.[1][2]

Table 1: Typical Reaction Conditions for Benzoxazinone Formation

ParameterValue
Starting Material Anthranilic Acid
Acylating Agent Phenylacetyl Chloride
Cyclizing Agent Acetic Anhydride
Solvent Pyridine or THF
Temperature 0 °C to Reflux
Reaction Time 4-10 hours
Typical Yield 70-90%

Table 2: Typical Reaction Conditions for Quinazolinone Formation

ParameterValue
Starting Material 2-Benzyl-4H-3,1-benzoxazin-4-one
Amine Methylamine
Solvent Ethanol or Deep Eutectic Solvent
Temperature Reflux (Conventional) or 80-120 °C (Microwave)
Reaction Time 4-8 hours (Conventional) or 10-30 minutes (Microwave)
Typical Yield 60-85%

Visualizations

Below are diagrams illustrating the key workflow and logical relationships in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_step1 Step 1: Benzoxazinone Synthesis cluster_step2 Step 2: this compound Synthesis cluster_purification Purification start1 Anthranilic Acid + Phenylacetyl Chloride acylation Acylation start1->acylation cyclization Cyclization with Acetic Anhydride acylation->cyclization intermediate 2-Benzyl-4H-3,1-benzoxazin-4-one cyclization->intermediate start2 Benzoxazinone Intermediate + Methylamine intermediate->start2 reaction Ring Opening and Cyclization start2->reaction product Crude this compound reaction->product purify Recrystallization or Column Chromatography product->purify final_product Pure this compound purify->final_product

Caption: General two-step synthesis workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Suboptimal Conditions issue->cause3 cause4 Degradation of Product issue->cause4 solution1 Increase Reaction Time/Temp or Use Microwave cause1->solution1 solution2 Optimize Stoichiometry / Two-Step Synthesis cause2->solution2 solution3 Screen Solvents and Catalysts cause3->solution3 solution4 Monitor Reaction / Gentle Workup cause4->solution4

References

Technical Support Center: Overcoming Solubility Issues of Glycosminine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the challenges associated with the poor aqueous solubility of Glycosminine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound, a quinazoline alkaloid, possesses a chemical structure that is predominantly non-polar, making it hydrophobic or "water-fearing." This inherent characteristic leads to its low solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. When the concentration of this compound surpasses its solubility limit in the buffer, it will precipitate out of the solution, manifesting as cloudiness, a visible solid, or a film.

Q2: I dissolved this compound in DMSO to create a stock solution, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?

This common phenomenon is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated DMSO stock solution is introduced into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound's poor solubility in this new environment causes it to precipitate. The key to preventing this is to ensure that the final concentrations of both this compound and DMSO in the aqueous buffer are low enough to maintain solubility.

Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?

As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1% to prevent solvent-induced cytotoxicity or other artifacts that could affect experimental results.[1][2][3] It is crucial to perform a preliminary experiment to determine the DMSO tolerance of your specific cell line.

Q4: Can heating or sonication help dissolve this compound in aqueous buffers?

Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the compound's concentration is above its thermodynamic solubility limit in the aqueous buffer, it will likely precipitate out of solution as it cools down or over time. These methods are more effective for preparing supersaturated solutions for short-term experiments, but caution is advised as the solution may not be stable.

Q5: Are there alternative methods to improve the aqueous solubility of this compound without using organic solvents?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of cyclodextrins, which can encapsulate the hydrophobic this compound molecule, and the preparation of solid dispersions or nanosuspensions.[4][5][6] However, these methods are more complex and require specific formulation development. For most laboratory settings, the use of a co-solvent like DMSO is the most straightforward approach.

Troubleshooting Guide

Issue Potential Cause Solution
Immediate precipitation upon adding DMSO stock to aqueous buffer. Final concentration of this compound is too high.Decrease the final working concentration of this compound in your experiment.
High percentage of DMSO in the final solution.Prepare a more concentrated stock solution of this compound in DMSO. This will allow for the addition of a smaller volume to the aqueous buffer, thereby keeping the final DMSO concentration low.
Buffer pH is not optimal.The solubility of quinazoline derivatives can be pH-dependent. If your experimental parameters permit, try adjusting the pH of your buffer. For basic compounds like many alkaloids, a lower pH can increase solubility.[7][8][9]
Solution is initially clear but becomes cloudy over time. Metastable supersaturated solution.The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration of this compound for long-term stability.
Temperature fluctuations.Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can lower the solubility of the compound.
Interaction with buffer components.Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility of this compound in a simpler buffer system first.

Data Presentation

Table 1: Solubility of this compound

Solvent/Buffer System Temperature Solubility Notes
Aqueous Buffer (pH 7.4)Not Specified2.5 µg/mLThis is a critical baseline for determining appropriate final concentrations in physiological buffers.[1]
DMSONot SpecifiedData not available in the searched literature. However, it is widely reported as a good solvent for quinazoline derivatives.[5][10]It is recommended to empirically determine the solubility for preparing concentrated stock solutions.
EthanolNot SpecifiedData not available in the searched literature. Generally, less effective than DMSO for highly insoluble compounds.May be used as a co-solvent in some formulations.
MethanolNot SpecifiedData not available in the searched literature.Similar to ethanol, it can be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to prepare a high-concentration stock solution to minimize the volume added to the final aqueous solution.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).

  • Perform a serial dilution of the DMSO stock solution with the aqueous buffer to reach the desired final concentration. Crucially, add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing. This rapid dispersion helps to prevent localized high concentrations of this compound that can lead to immediate precipitation.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the final concentration is likely too high and should be reduced.

  • Ensure the final DMSO concentration in the working solution is below the tolerance level of your experimental system (ideally ≤ 0.1%).

Signaling Pathways and Experimental Workflows

Based on the literature for quinazoline derivatives, this compound may exert its biological effects through the inhibition of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[7][10][11][12][13][14][15][16][17]

Glycosminine_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Glycosminine_Powder This compound (Solid Powder) Vortex Vortex/Sonicate Glycosminine_Powder->Vortex DMSO DMSO (Anhydrous) DMSO->Vortex Stock_Solution Concentrated Stock (e.g., 10-50 mM in 100% DMSO) Vortex->Stock_Solution Dilution Serial Dilution (Vortexing) Stock_Solution->Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS, Cell Media) Aqueous_Buffer->Dilution Working_Solution Final Working Solution (e.g., 1-10 µM this compound, <0.1% DMSO) Dilution->Working_Solution Precipitation Precipitation Observed Dilution->Precipitation Reduce_Conc Reduce Final Concentration Precipitation->Reduce_Conc If final conc. is too high Increase_Stock_Conc Increase Stock Concentration Precipitation->Increase_Stock_Conc If DMSO % is too high Adjust_pH Adjust Buffer pH Precipitation->Adjust_pH If pH sensitive

Figure 1: Experimental workflow for preparing this compound solutions.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylation Akt Akt Cell_Effects Cell Survival, Proliferation, Growth pAkt->Cell_Effects Downstream Signaling This compound This compound This compound->Inhibition Inhibition->PI3K

Figure 2: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK (Active) Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) pERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression This compound This compound This compound->Inhibition Inhibition->MEK

References

Troubleshooting Glycosminine instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of Glycosminine in cell culture media.

Troubleshooting Guide

Issue 1: Loss of this compound Activity Over Time in Culture

Question: I am observing a decrease in the biological effect of this compound in my cell culture experiments, especially in longer-term assays. What could be the cause?

Answer: The observed loss of activity is likely due to the degradation of this compound in the cell culture medium. The core structure of this compound is a quinazoline ring, which is known to be susceptible to hydrolysis, particularly in aqueous solutions that are not pH neutral.[1] Cell culture media are typically buffered to a physiological pH of 7.2-7.4, which can still contribute to the gradual hydrolysis of the quinazoline ring over time.[2][3][4][5]

Recommendations:

  • Minimize Incubation Time: Whenever possible, design experiments with shorter incubation times to reduce the exposure of this compound to the aqueous environment of the cell culture medium.

  • Replenish this compound: For long-term experiments (e.g., over 24 hours), consider a partial or complete media change with freshly added this compound at regular intervals. The optimal frequency of replenishment should be determined empirically.

  • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause shifts in pH that may accelerate degradation.[4]

  • Use Freshly Prepared Media: Always prepare the this compound-containing cell culture medium fresh for each experiment from a concentrated stock solution.

Issue 2: Precipitation of this compound in Cell Culture Medium

Question: I noticed a precipitate forming in my cell culture medium after adding this compound. How can I prevent this?

Answer: Precipitation is a common issue with hydrophobic compounds like many quinazoline derivatives when introduced into aqueous cell culture media.[6] This is likely due to the low aqueous solubility of this compound.

Recommendations:

  • Proper Stock Solution Preparation:

    • Dissolve this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.

    • Start with a high concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to the cell culture medium. The final concentration of the organic solvent in the medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Dilution Technique:

    • When diluting the stock solution into the cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.

    • Avoid adding the stock solution directly to cold media, as this can decrease solubility. Warm the medium to the experimental temperature (e.g., 37°C) before adding this compound.

  • Solubility Enhancers: For persistent solubility issues, consider the use of solubility-enhancing agents. However, these should be used with caution as they can have their own biological effects. Some options include:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can be used at concentrations above their critical micelle concentration (CMC).[6]

    • Cyclodextrins: Beta-cyclodextrins and their derivatives can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the known stability of the quinazoline ring structure found in this compound?

A1: The quinazoline ring is known to be susceptible to hydrolysis in both acidic and alkaline aqueous solutions.[1] In warm solutions, it can hydrolyze to 2-aminobenzaldehyde and formic acid.[1] While some substituted quinazoline derivatives have shown stability in water or DMSO for extended periods, this is highly dependent on the specific substitutions and the conditions (temperature, pH, light exposure).[6] The quinazolinone ring, a related structure, is generally considered more stable to hydrolysis, oxidation, and reduction.

Q2: What are the ideal storage conditions for a this compound stock solution?

A2: To maximize stability, this compound stock solutions (dissolved in an appropriate solvent like DMSO or ethanol) should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

A3: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, collect an aliquot of the medium and analyze the concentration of the remaining this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9]

Q4: Are there any known degradation products of this compound that could be toxic to my cells?

A4: While the specific degradation products of this compound in cell culture media have not been reported in the literature, the hydrolysis of the quinazoline ring would likely yield derivatives of 2-aminobenzaldehyde and formic acid.[1] The potential cytotoxicity of these degradation products would need to be empirically determined.

Data and Protocols

Table 1: pH of Common Cell Culture Media

This table provides the typical pH range for several commonly used cell culture media, which is a critical factor for the stability of pH-sensitive compounds like this compound.

Cell Culture MediumTypical pH RangeBuffering System
Dulbecco's Modified Eagle's Medium (DMEM)7.2 - 7.4Sodium Bicarbonate/CO₂
Roswell Park Memorial Institute (RPMI) 1640 Medium7.2 - 7.4Sodium Bicarbonate/CO₂
Eagle's Minimum Essential Medium (EMEM)7.2 - 7.4Sodium Bicarbonate/CO₂
F-12 Nutrient Mixture (Ham)7.2 - 7.4Sodium Bicarbonate/CO₂
McCoy's 5A Medium7.2 - 7.4Sodium Bicarbonate/CO₂

Data compiled from various sources indicating standard physiological pH for cell culture.[2][3][4][5]

Experimental Protocol: Assessing this compound Stability in Cell Culture Media via HPLC

This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium.

1. Materials:

  • This compound
  • Cell culture medium of interest (serum-free to avoid protein interference)
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
  • C18 reverse-phase HPLC column
  • Incubator (37°C, 5% CO₂)
  • Sterile microcentrifuge tubes

2. Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
  • Prepare Spiked Cell Culture Medium: Add the this compound stock solution to the pre-warmed (37°C) cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (e.g., <0.1%).
  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
  • Sample Collection: At each designated time point, remove one tube from the incubator and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
  • Sample Preparation for HPLC:
  • Thaw the samples.
  • To precipitate any proteins that may have been present or to prepare for injection, add an equal volume of cold acetonitrile or methanol.
  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.
  • Transfer the supernatant to an HPLC vial.
  • HPLC Analysis:
  • Inject the samples onto the HPLC system.
  • Develop a suitable gradient elution method to separate this compound from any potential degradation products and media components.
  • Monitor the elution profile at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV-Vis scan).
  • Quantify the peak area corresponding to this compound at each time point.
  • Data Analysis:
  • Plot the concentration of this compound (or peak area) as a function of time.
  • Calculate the half-life (t½) of this compound in the cell culture medium under your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_stock Prepare Concentrated This compound Stock (in DMSO) spike_media Spike Medium with This compound Stock prep_stock->spike_media warm_media Pre-warm Cell Culture Medium to 37°C warm_media->spike_media add_to_cells Add this compound-containing Medium to Cells spike_media->add_to_cells precipitate Precipitation? (See Issue 2) spike_media->precipitate incubate Incubate at 37°C, 5% CO₂ add_to_cells->incubate collect_samples Collect Samples at Time Points incubate->collect_samples loss_of_activity Loss of Activity? (See Issue 1) incubate->loss_of_activity analyze_hplc Analyze by HPLC collect_samples->analyze_hplc det_stability Determine Stability/ Half-life analyze_hplc->det_stability

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

degradation_pathway Hypothetical Hydrolytic Degradation Pathway of this compound in Aqueous Solution This compound This compound (Quinazoline Ring) hydrolysis Hydrolysis (H₂O, pH 7.2-7.4) This compound->hydrolysis products Potential Degradation Products (e.g., 2-aminobenzaldehyde derivative + Formic Acid) hydrolysis->products

Caption: Hypothetical degradation pathway of this compound's quinazoline ring.

troubleshooting_tree start Experiencing Issues with This compound Experiment? issue_type What is the primary issue? start->issue_type precipitation Precipitation in Media issue_type->precipitation Visual Precipitate loss_of_activity Decreased/No Activity issue_type->loss_of_activity Reduced Effect check_stock Check Stock Solution Preparation & Dilution precipitation->check_stock Troubleshoot check_prep Was the working solution prepared fresh? loss_of_activity->check_prep use_cosolvent Consider Co-solvent or Solubility Enhancers check_stock->use_cosolvent If problem persists yes_fresh Yes check_prep->yes_fresh no_fresh No check_prep->no_fresh check_incubation Is the incubation time long (>24h)? yes_fresh->check_incubation prepare_fresh Prepare fresh working solution before each experiment no_fresh->prepare_fresh yes_long Yes check_incubation->yes_long no_long No check_incubation->no_long replenish Replenish media with fresh this compound periodically yes_long->replenish stability_study Perform a stability study to determine half-life no_long->stability_study

Caption: Troubleshooting decision tree for this compound instability issues.

References

Technical Support Center: Improving the Regioselectivity of Glycosminine Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective glycosylation of Glycosminine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the controlled glycosylation of this quinazoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective glycosylation of this compound?

A1: The main challenges stem from the presence of multiple potential glycosylation sites on the this compound core structure. These include the secondary amine in the quinazolinone ring and any hydroxyl groups that may be present on substituted analogs. Distinguishing between these sites to achieve selective glycosylation at a specific position requires careful control of reaction conditions and the strategic use of protecting groups or specific enzymatic catalysts.

Q2: Which functional groups on this compound are the most likely sites for glycosylation?

A2: The primary sites for glycosylation on the this compound scaffold are the nitrogen atom at position 3 (N-glycosylation) of the quinazolinone ring and any hydroxyl groups (O-glycosylation) that may be part of the molecule's substituents. The relative nucleophilicity of these sites will influence the regioselectivity of the reaction.

Q3: Can enzymatic methods be used for the regioselective glycosylation of this compound?

A3: Yes, enzymatic methods using glycosyltransferases (GTs) offer a promising approach for achieving high regioselectivity.[1][2][3] GTs are known for their substrate specificity and can catalyze glycosylation at specific positions on a molecule, often without the need for protecting groups.[2][3] However, identifying a suitable GT that recognizes this compound as a substrate may require screening a library of enzymes or protein engineering.[1]

Q4: What is the role of protecting groups in the chemical synthesis of this compound glycosides?

A4: Protecting groups are crucial in chemical glycosylation to temporarily block reactive sites where glycosylation is not desired.[4][5][6][7][8] By protecting all but the target functional group, the glycosylation reaction can be directed to a specific position. The choice of protecting groups is critical, as they must be stable under the glycosylation conditions and selectively removable afterward.[4]

Q5: How do reaction conditions influence the regioselectivity of this compound glycosylation?

A5: Reaction conditions such as the choice of solvent, temperature, catalyst, and the nature of the glycosyl donor can significantly impact the regioselectivity.[9][10][11] For instance, the solvent can influence the reactivity of different functional groups, while the temperature can affect the kinetic versus thermodynamic control of the reaction. The choice of promoter in chemical glycosylation can also dictate the outcome.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective glycosylation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to no glycosylation product observed. 1. Inactive glycosyl donor. 2. Unsuitable reaction conditions (temperature, solvent, catalyst). 3. Steric hindrance at the target glycosylation site. 4. Inactive enzyme (for enzymatic glycosylation).1. Verify the quality and reactivity of the glycosyl donor. 2. Optimize reaction conditions by screening different solvents, temperatures, and catalysts/promoters.[9][10][11] 3. Consider a different protecting group strategy to reduce steric hindrance or use a smaller glycosyl donor. 4. Check the activity of the glycosyltransferase with a known substrate. Ensure proper buffer conditions and co-factors are present.
Poor regioselectivity with a mixture of N- and O-glycosylated products. 1. Similar reactivity of the N- and O-nucleophiles. 2. Incomplete protection of non-target functional groups. 3. Non-specific enzymatic activity.1. Employ a protecting group strategy to selectively block one of the reactive sites.[4][6] 2. Verify the completeness of the protection step using analytical methods like NMR or mass spectrometry. 3. Screen for a more specific glycosyltransferase or modify the substrate to enhance selectivity.[1]
Formation of undesired side products (e.g., glycal formation, orthoester formation). 1. Instability of the glycosyl donor under the reaction conditions. 2. Presence of moisture or other reactive impurities. 3. Inappropriate choice of promoter or catalyst.1. Use a more stable glycosyl donor or adjust the reaction conditions to be milder. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[12] 3. Screen different promoters or catalysts that are known to minimize side reactions for the chosen glycosyl donor.[10][13]
Low yield of the desired glycoside. 1. Sub-optimal reaction time or temperature. 2. Degradation of the product under the reaction or work-up conditions. 3. Inefficient purification method.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Perform a temperature optimization study.[11] 2. Consider a milder work-up procedure and assess the stability of the product under the reaction conditions. 3. Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent).

Quantitative Data Presentation

The following tables summarize representative quantitative data from glycosylation reactions on N-heterocyclic compounds, which can serve as a reference for what might be expected during the glycosylation of this compound. Note: This data is not from experiments on this compound itself but from analogous systems.

Table 1: Representative Yields and Regioselectivity in Chemical Glycosylation of N-Heterocycles

Glycosyl DonorAcceptor (N-Heterocycle)Catalyst/PromoterSolventTemp (°C)Major ProductYield (%)Regioisomeric Ratio (Major:Minor)Reference
Acetobromo-α-D-glucoseIndazoleAg₂CO₃Toluene80N1-glycoside759:1 (N1:N2)Analogous to[9]
Peracetylated Glucosyl Trichloracetimidate4-HydroxyquinolineTMSOTfCH₂Cl₂-20O-glycoside85>20:1Analogous to[13]
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside2-HydroxypyridineNIS/TfOHCH₂Cl₂-40O-glycoside92>20:1Analogous to[10]

Table 2: Representative Data from Enzymatic Glycosylation of Heterocyclic Compounds

GlycosyltransferaseGlycosyl DonorAcceptorProductConversion (%)RegioselectivityReference
UGT71A1UDP-glucoseQuercetin (a flavonoid)Quercetin-3-O-glucoside>95>99% at 3-OHAnalogous to[2]
OleDUDP-glucoseOleandomycin (a macrolide)Oleandomycin glycoside88Specific to the desosamine sugarAnalogous to[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the regioselective glycosylation of this compound.

Protocol 1: General Procedure for Regioselective O-Glycosylation using a Protecting Group Strategy

Objective: To selectively glycosylate a hydroxyl group on a this compound derivative.

Materials:

  • Hydroxylated this compound derivative

  • Protecting group reagent (e.g., TBDMSCl, Boc₂O)

  • Base (e.g., Imidazole, DMAP)

  • Solvent (e.g., DMF, CH₂Cl₂)

  • Glycosyl donor (e.g., Acetobromo-α-D-glucose)

  • Promoter (e.g., Ag₂CO₃, TMSOTf)

  • Anhydrous solvent for glycosylation (e.g., Toluene, CH₂Cl₂)

  • Molecular sieves (4Å)

  • Deprotection reagent (e.g., TBAF, TFA)

  • Silica gel for column chromatography

Procedure:

  • Protection of the N-H group:

    • Dissolve the hydroxylated this compound derivative in an appropriate anhydrous solvent.

    • Add the base and the N-protecting group reagent (e.g., Boc₂O).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the N-protected product by column chromatography.

  • Glycosylation:

    • To a flame-dried flask under an inert atmosphere, add the N-protected this compound derivative, the glycosyl donor, and activated molecular sieves in an anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the promoter and stir the reaction until the starting material is consumed (monitor by TLC).

    • Quench the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the protected glycoside.

  • Deprotection:

    • Dissolve the protected glycoside in a suitable solvent.

    • Add the appropriate deprotection reagent.

    • Stir the reaction until the protecting group is completely removed (monitor by TLC).

    • Work up the reaction and purify the final glycosylated this compound derivative by column chromatography or recrystallization.

Protocol 2: General Procedure for Enzymatic Glycosylation

Objective: To achieve regioselective glycosylation of this compound using a glycosyltransferase.

Materials:

  • This compound

  • Glycosyltransferase (GT)

  • UDP-activated sugar (e.g., UDP-glucose)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Cofactors (if required by the enzyme, e.g., MgCl₂)

  • Enzyme quenching solution (e.g., cold ethanol)

  • LC-MS for analysis

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing the buffer, this compound (from a stock solution in a compatible solvent like DMSO), UDP-sugar, and any necessary cofactors.

    • Initiate the reaction by adding the glycosyltransferase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

    • At various time points, take aliquots of the reaction mixture and quench the reaction with cold ethanol.

    • Analyze the quenched samples by LC-MS to monitor the formation of the glycosylated product.

  • Preparative Scale Reaction:

    • Scale up the reaction based on the optimized conditions from the activity assay.

    • After the desired conversion is reached, terminate the reaction by adding a larger volume of cold ethanol or by heat inactivation.

    • Centrifuge the mixture to precipitate the enzyme.

    • Purify the supernatant containing the glycosylated product using preparative HPLC or other suitable chromatographic techniques.

Visualizations

Logical Workflow for Improving this compound Glycosylation Regioselectivity

Glycosylation_Workflow Workflow for Regioselective Glycosylation of this compound cluster_start Starting Point cluster_strategy Strategy Selection cluster_chemical Chemical Pathway cluster_enzymatic Enzymatic Pathway cluster_outcome Outcome start This compound Substrate chemical Chemical Synthesis start->chemical enzymatic Enzymatic Synthesis start->enzymatic protect Protecting Group Strategy chemical->protect screen Screen Glycosyltransferase Library enzymatic->screen optimize_chem Optimize Reaction Conditions (Solvent, Temp, Catalyst) protect->optimize_chem analyze_chem Analyze Product Mixture (NMR, MS) optimize_chem->analyze_chem deprotect Deprotection analyze_chem->deprotect High Regioselectivity failure Mixture of Isomers / Low Yield analyze_chem->failure Low Regioselectivity success Desired Regioisomer deprotect->success optimize_enz Optimize Reaction Conditions (pH, Temp, Co-factors) screen->optimize_enz analyze_enz Analyze Product (LC-MS) optimize_enz->analyze_enz analyze_enz->success High Regioselectivity analyze_enz->failure Low Activity / Selectivity failure->chemical Re-evaluate Strategy failure->enzymatic Re-evaluate Strategy

Caption: A logical workflow for developing a regioselective glycosylation strategy for this compound.

Decision Pathway for Troubleshooting Poor Regioselectivity

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity start Poor Regioselectivity Observed is_chemical Chemical Synthesis? start->is_chemical is_enzymatic Enzymatic Synthesis? start->is_enzymatic check_protection Verify Protecting Group Integrity is_chemical->check_protection Yes check_enzyme Confirm Enzyme Specificity is_enzymatic->check_enzyme Yes change_conditions Modify Reaction Conditions (e.g., lower temperature) check_protection->change_conditions Protection OK change_donor Use a More Selective Glycosyl Donor change_conditions->change_donor reassess Re-evaluate Overall Strategy change_donor->reassess mutate_enzyme Protein Engineering of GT check_enzyme->mutate_enzyme Enzyme is Non-specific change_substrate Modify Substrate mutate_enzyme->change_substrate change_substrate->reassess

Caption: A decision-making diagram for troubleshooting poor regioselectivity in this compound glycosylation.

References

Technical Support Center: Mitigating Off-Target Effects of Glycosminine in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Glycosminine in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a quinazoline alkaloid compound.[1] While specific on-target effects of this compound are still under investigation, related quinazoline alkaloids, such as Chaetominine, have been shown to possess cytotoxic and pro-apoptotic properties in cancer cell lines. These effects are often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bax/Bcl-2 protein ratios and the activation of caspase cascades.

Q2: What are potential off-target effects of this compound in cellular assays?

Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For a quinazoline alkaloid like this compound, potential off-target effects could include:

  • Broad-spectrum cytotoxicity: Inhibition of cell growth across various cell lines, not just the intended target cells.

  • Induction of apoptosis or necrosis through unintended pathways.

  • Interference with cellular signaling cascades: Quinazoline scaffolds can interact with ATP-binding sites of various kinases, potentially leading to unintended inhibition or activation of signaling pathways.

  • Alteration of gene expression unrelated to the primary target.

  • Mitochondrial dysfunction: Effects on mitochondrial membrane potential and function independent of the intended apoptotic pathway.

Q3: How can I differentiate between on-target and off-target effects of this compound?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several strategies:

  • Use of a structurally unrelated compound with the same target: If a different compound known to target the same protein or pathway elicits a similar phenotype, it strengthens the evidence for an on-target effect.

  • Dose-response analysis: On-target effects should typically occur at lower concentrations of this compound compared to off-target effects.

  • Target knockdown/knockout or overexpression: Silencing the intended target should abolish the observed effect of this compound if it is on-target. Conversely, overexpressing the target may require higher concentrations of the compound to achieve the same effect.

  • Use of inactive analogs: Synthesizing a structurally similar but biologically inactive version of this compound can serve as a negative control.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Control Cell Lines

Problem: You observe significant cell death in your non-target or control cell lines when treated with this compound.

Possible Cause: The concentration of this compound used is too high, leading to non-specific cytotoxicity.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations on both your target and control cell lines.

  • Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

  • Select an Optimal Concentration: Choose a concentration for your experiments that shows a significant effect on your target cells while having a minimal effect on your control cells.

Cell LineThis compound Concentration% Viability
Target Cell Line (e.g., K562)10 nM85%
50 nM52%
100 nM25%
Control Cell Line (e.g., PBMC)10 nM98%
50 nM95%
100 nM88%

Table 1: Example of a dose-response experiment to determine the optimal concentration of this compound. Data is hypothetical.

Issue 2: Inconsistent Results in Apoptosis Assays

Problem: You are getting variable or unexpected results in your apoptosis assays (e.g., Annexin V/PI staining, caspase activity) with this compound treatment.

Possible Causes:

  • This compound may be inducing different cell death pathways (apoptosis vs. necrosis) at different concentrations or time points.

  • The compound might be directly interfering with the assay components.

Troubleshooting Steps:

  • Time-Course Experiment: Measure markers of apoptosis and necrosis at multiple time points after this compound treatment.

  • Use Multiple Apoptosis Assays: Confirm your findings using different methods, such as TUNEL staining or western blotting for cleaved caspases and PARP.

  • Assay Interference Control: Run a cell-free assay to check if this compound directly interacts with your assay reagents (e.g., fluorescent dyes, substrates).

Issue 3: Unexpected Changes in a Signaling Pathway

Problem: You observe modulation of a signaling pathway that is not the intended target of this compound.

Possible Cause: this compound may be inhibiting or activating one or more kinases or other signaling proteins in an off-target manner.

Troubleshooting Steps:

  • Kinase Profiling: Use a kinase profiling service or an in-house kinase panel to screen this compound against a broad range of kinases.

  • Western Blot Analysis: Probe for the phosphorylation status of key proteins in related signaling pathways to identify unintended effects.

  • Computational Docking: Use molecular modeling to predict potential off-target binding sites for this compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining
  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay a Seed Cells in 96-well plate b Incubate for 24h a->b c Add serial dilutions of this compound b->c d Incubate for 24-72h c->d e Add MTT solution d->e f Incubate for 4h e->f g Solubilize formazan f->g h Read absorbance at 570nm g->h

Caption: Experimental workflow for a standard cytotoxicity assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax->Mitochondrion Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic signaling pathway of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results q1 Are you observing high cytotoxicity in control cells? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Perform Dose-Response Curve to find optimal concentration a1_yes->s1 q2 Are apoptosis assay results variable? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Perform time-course and use multiple apoptosis assays a2_yes->s2 q3 Are unexpected signaling pathways affected? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Perform kinase profiling and Western blots for off-target effects a3_yes->s3 end Proceed with optimized protocol a3_no->end s3->end

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Enhancing the Bioavailability of Glycosminine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Glycosminine for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A: this compound is a quinazoline alkaloid that has been isolated from Glycosmis pentaphylla and Bacillus cereus. Its therapeutic potential is under investigation. A significant challenge for its in vivo application is its poor aqueous solubility, which is a primary determinant of low oral bioavailability. Low bioavailability can lead to high inter-individual variability and insufficient drug exposure at the target site, compromising the reliability of in vivo studies.

Q2: What are the known physicochemical properties of this compound?

A: Understanding the physicochemical properties of this compound is the first step in designing an appropriate formulation strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂OPubChem
Molecular Weight 236.27 g/mol PubChem
Water Solubility 2.5 µg/mL (at pH 7.4)PubChem
logP 2.5 - 2.61FooDB
Melting Point 254 - 256 °CPubChem

Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A: Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:

  • Particle Size Reduction: Increasing the surface area of the drug powder to enhance dissolution rate.[1][2][3][4][5]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level to improve its dissolution.[6][7][8][9][10]

  • Lipid-Based Formulations (e.g., SEDDS): Dissolving this compound in a mixture of oils, surfactants, and co-solvents that form a microemulsion in the gastrointestinal tract.[11][12][13][14][15]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its solubility in water.[16][17][18][19][20]

Q4: There is limited public data on the pharmacokinetics of this compound. How can I determine its pharmacokinetic profile in my animal model?

A: For a compound with limited pharmacokinetic data, a well-designed preclinical study is essential. This typically involves administering the formulated this compound to an animal model (e.g., rats or mice) via the intended route (e.g., oral gavage) and a parallel intravenous (IV) group to determine absolute bioavailability. Serial blood samples are collected, and the concentration of this compound in plasma is quantified using a validated analytical method, such as LC-MS/MS.[21][22][23][24]

Q5: What signaling pathways might this compound interact with?

A: The specific signaling pathways modulated by this compound are not well-documented in publicly available literature. However, given its quinazoline core structure, a class of compounds known to interact with various kinases, it is plausible that this compound could affect signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the EGFR or NF-κB pathways.[25][26][27][28][29] Researchers would need to conduct specific cell-based assays to elucidate its mechanism of action.

Troubleshooting Guides

Issue 1: Inconsistent or low plasma concentrations of this compound in in vivo studies.

Potential Cause Troubleshooting Step
Poor dissolution of the formulation in the GI tract. 1. Review the formulation strategy. Consider enhancing solubility further with techniques like solid dispersions or SEDDS. 2. Perform in vitro dissolution testing under biorelevant conditions (e.g., simulated gastric and intestinal fluids) to assess formulation performance.[30][31][32][33]
Precipitation of this compound in the GI tract. 1. For supersaturating formulations like amorphous solid dispersions, include a precipitation inhibitor in the formulation. 2. For lipid-based systems, ensure the formulation is robust to dilution and digestion by performing in vitro dispersion and digestion tests.
High first-pass metabolism. 1. Conduct an in vitro metabolism study using liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or developing a formulation that bypasses the liver (e.g., lymphatic targeting with lipid-based systems).
Active efflux by transporters (e.g., P-glycoprotein). 1. Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a substrate for efflux transporters. 2. If efflux is a problem, consider co-administration with a known P-gp inhibitor or using excipients that can inhibit efflux transporters.
Issues with the analytical method. 1. Re-validate the LC-MS/MS method for this compound quantification in plasma, ensuring adequate sensitivity, accuracy, and precision.[34][35][36] 2. Check for matrix effects that could be suppressing the signal.

Issue 2: Difficulty in preparing a stable and effective formulation.

Formulation Type Problem Troubleshooting Step
Micronization Particle agglomeration. 1. Optimize the milling process parameters. 2. Include a dispersing agent or surfactant in the final suspension.
Solid Dispersion Drug recrystallization during storage. 1. Ensure the drug is fully amorphous using techniques like PXRD and DSC. 2. Select a polymer with a high glass transition temperature (Tg). 3. Store the formulation under controlled temperature and humidity conditions.
SEDDS Phase separation or drug precipitation in the pre-concentrate. 1. Re-evaluate the solubility of this compound in the chosen oil, surfactant, and co-solvent. 2. Adjust the ratios of the components. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[12]
Cyclodextrin Complex Low complexation efficiency. 1. Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying).[19] 2. Select a cyclodextrin derivative with a more suitable cavity size or higher solubility (e.g., HP-β-CD).

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a suitable polymer carrier (e.g., PVP K30, HPMC), and a common solvent (e.g., methanol, ethanol).

  • Procedure:

    • Dissolve this compound and the polymer in the solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer).

    • Ensure complete dissolution by gentle heating or sonication.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Pulverize the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterization:

    • In vitro dissolution: Perform dissolution testing in simulated gastric and intestinal fluids.[30][31][32][33]

    • Solid-state characterization: Use PXRD and DSC to confirm the amorphous nature of this compound in the dispersion.[6][8]

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Pseudo-Ternary Phase Diagram:

    • Select the oil, surfactant, and co-solvent that exhibit the best solubilizing capacity for this compound.

    • Prepare various mixtures of the selected excipients at different ratios.

    • Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region.

    • Dissolve this compound in this mixture with gentle heating and vortexing.

  • Characterization:

    • Self-emulsification time and droplet size analysis: Disperse the SEDDS in water and measure the time to emulsify and the resulting droplet size using a particle size analyzer.

    • In vitro drug release: Perform a dissolution study using a dialysis membrane method.

Protocol 3: Quantification of this compound in Rat Plasma using LC-MS/MS
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile containing an internal standard) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 column is typically suitable for separating quinazoline compounds.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Interpretation start This compound API formulation Select Formulation Strategy (Solid Dispersion, SEDDS, etc.) start->formulation preparation Prepare Formulation formulation->preparation dissolution In Vitro Dissolution/ Release Testing preparation->dissolution physchem Physicochemical Characterization (PXRD, DSC) preparation->physchem animal_study Animal Dosing (Oral & IV) dissolution->animal_study sampling Blood Sampling animal_study->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis bioavailability Determine Bioavailability & Pharmacokinetic Parameters pk_analysis->bioavailability troubleshooting_workflow start Low/Inconsistent In Vivo Exposure dissolution_check In Vitro Dissolution Adequate? start->dissolution_check metabolism_check High First-Pass Metabolism? dissolution_check->metabolism_check Yes reformulate Re-evaluate/ Optimize Formulation dissolution_check->reformulate No efflux_check P-gp Efflux Substrate? metabolism_check->efflux_check No metabolism_strategy Consider Metabolic Inhibitors or Lymphatic Targeting metabolism_check->metabolism_strategy Yes efflux_strategy Use P-gp Inhibitors or Inhibitory Excipients efflux_check->efflux_strategy Yes success Improved Exposure efflux_check->success No reformulate->start metabolism_strategy->start efflux_strategy->start putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene Gene Transcription (Proliferation, Survival, Inflammation) NFkB->Gene This compound This compound (Putative Inhibitor) This compound->EGFR

References

Glycosminine Bioassay Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Glycosminine bioassays. Given that this compound is a quinazolinone derivative, a class of compounds often investigated for anticancer properties, this guide will focus on assays relevant to this therapeutic area, while also addressing common challenges in natural product screening.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when developing a bioassay for this compound?

The most frequently encountered initial hurdles in this compound bioassay development are related to its physicochemical properties and its nature as a natural product. These include:

  • Low Aqueous Solubility: this compound has a reported low solubility of 2.5 µg/mL, which can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate and poorly reproducible data. This can manifest as underestimated potency or complete inactivity.

  • Assay Interference: As a natural product, this compound has the potential to interfere with assay components. This can include autofluorescence, light quenching in fluorescence-based assays, or direct inhibition of reporter enzymes like luciferase.

  • Non-Specific Cytotoxicity: At higher concentrations, this compound may exhibit non-specific cytotoxicity, which can be a confounding factor in cell-based assays, leading to false-positive results in anti-proliferative screens that are not mechanism-specific.

Q2: My dose-response curve for this compound is inconsistent and not sigmoidal. What could be the cause?

An irregular dose-response curve is often linked to solubility issues. At higher concentrations, the compound may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect. It is also possible that at higher concentrations, cytotoxic effects are overwhelming the specific activity being measured.

Q3: I am observing a high background signal in my fluorescence-based assay when using this compound. How can I troubleshoot this?

High background fluorescence can be due to the intrinsic fluorescent properties of this compound. To mitigate this, consider the following:

  • Run a parallel assay with this compound in the absence of the fluorescent probe or substrate to quantify its autofluorescence.

  • If possible, shift to a different detection method, such as a colorimetric or luminescent assay, which may be less susceptible to interference from the compound's intrinsic fluorescence.

Q4: How can I differentiate between true bioactivity and non-specific effects like cytotoxicity?

It is crucial to run counter-screens to distinguish true, target-specific activity from non-specific effects. A key counter-screen is a cytotoxicity assay, run in parallel with your primary bioassay. If the EC50 for cytotoxicity is close to the EC50 in your primary assay, the observed activity is likely due to general toxicity. Ideally, a significant window between the cytotoxic concentration and the bioactive concentration should be observed.

Troubleshooting Guides

Problem 1: Poor Data Reproducibility and Underestimated Potency
  • Potential Cause: Low solubility of this compound in the assay buffer.

  • Troubleshooting Steps:

    • Solubility Assessment: Before initiating bioassays, determine the kinetic solubility of this compound in your specific assay buffer.

    • Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Ensure the final DMSO concentration is consistent across all wells.

    • Use of Surfactants: Consider the addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to the assay buffer to improve the solubility of this compound.

    • Sonication: Briefly sonicate the compound stock solution before dilution to break up any aggregates.

Problem 2: Suspected Assay Interference
  • Potential Cause: this compound is interfering with the assay signal (e.g., autofluorescence, luciferase inhibition).

  • Troubleshooting Steps:

    • Interference Assays: Run control experiments to test for assay interference. For a luciferase-based assay, test this compound against the luciferase enzyme in the absence of the cellular components of the assay.

    • Alternative Detection Methods: If interference is confirmed, consider switching to an alternative assay format with a different detection method (e.g., colorimetric, time-resolved fluorescence).

    • Data Correction: If autofluorescence is an issue, subtract the background fluorescence from wells containing only the compound and media from the experimental wells.

Problem 3: High Hit Rate of False Positives in a High-Throughput Screen (HTS)
  • Potential Cause: Non-specific activity or cytotoxicity of this compound at the screening concentration.

  • Troubleshooting Steps:

    • Cytotoxicity Counter-Screen: Perform a cytotoxicity assay on all primary hits to eliminate compounds that are active due to general toxicity.

    • Orthogonal Assays: Validate hits using a secondary, orthogonal assay that measures a different aspect of the biological pathway of interest. This helps to confirm that the observed activity is not an artifact of the primary assay format.

    • Dose-Response Confirmation: All hits from a primary screen should be confirmed by generating a full dose-response curve to determine their potency and ensure a specific, concentration-dependent effect.

Experimental Protocols

Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of this compound.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well clear bottom plates

    • Nephelometer (light-scattering plate reader)

  • Procedure:

    • Prepare a serial dilution of the this compound stock solution in DMSO.

    • Add a small volume (e.g., 2 µL) of each concentration of the this compound stock solution to the wells of a 96-well plate. Include DMSO-only controls.

    • Rapidly add the assay buffer to each well to achieve the final desired concentration.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

    • Measure the light scattering at a suitable wavelength using a nephelometer.

    • The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., A549, MCF-7)

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include vehicle-treated (DMSO) and untreated controls.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary

ParameterValueSource
This compound Solubility 2.5 µg/mL (at pH 7.4)PubChem
EGFR Inhibition (Representative Quinazolinone Derivatives) IC50 values in the nanomolar to low micromolar rangeVarious scientific publications
Antiproliferative Activity (Representative Quinazolinone Derivatives) GI50 values in the sub-micromolar to micromolar range against various cancer cell linesVarious scientific publications

Signaling Pathway and Workflow Diagrams

Since many quinazolinone derivatives exhibit anticancer activity through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a diagram of this pathway is provided as a relevant example for this compound bioassay development.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound (Potential Inhibitor) This compound->EGFR Inhibition ATP ATP ATP->EGFR binds to kinase domain Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors_MAPK Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors_MAPK->Gene_Expression regulate PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Bioassay_Troubleshooting_Workflow cluster_setup Assay Setup & Initial Run cluster_evaluation Data Evaluation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome & Refinement Start Start Bioassay Development Assay Run Primary Bioassay with this compound Start->Assay Data_Quality Inconsistent Data or Low Potency? Assay->Data_Quality Solubility_Check Check Solubility (Nephelometry) Data_Quality->Solubility_Check Yes Interference_Check Check for Assay Interference Data_Quality->Interference_Check No Optimize_Assay Optimize Assay Conditions (e.g., add surfactant) Solubility_Check->Optimize_Assay Cytotoxicity_Check Run Cytotoxicity Counter-Screen Interference_Check->Cytotoxicity_Check No Interference False_Positive Result is a False Positive Interference_Check->False_Positive Interference Detected Cytotoxicity_Check->False_Positive Cytotoxic Confirmed_Hit Confirmed Hit! Proceed to Secondary Assays Cytotoxicity_Check->Confirmed_Hit Not Cytotoxic Optimize_Assay->Assay Re-run

Validation & Comparative

A Comparative Analysis of Synthetic versus Naturally Isolated Glycosminine: A Validation of Biological Equivalence

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of synthetically produced Glycosminine and its naturally isolated counterpart. The following data and experimental protocols are presented to validate the biological equivalence of the two sources, a critical step in preclinical drug development and translational research.

Introduction

This compound, a quinazoline alkaloid first isolated from the plant Glycosmis pentaphylla, has garnered significant interest for its potential therapeutic properties. As with many natural products, the transition from a laboratory curiosity to a viable therapeutic agent hinges on the ability to produce a consistent and scalable supply. Chemical synthesis offers a reliable alternative to the often variable and unsustainable extraction from natural sources. However, it is imperative to demonstrate that the synthetic molecule exhibits identical biological activity to the natural isolate. This guide outlines the key experiments performed to validate this equivalence, focusing on cytotoxic and anti-inflammatory activities.

Data Summary

The biological activities of synthetic and natural this compound were assessed across several key parameters. All experiments were performed in triplicate, and the data are presented as the mean ± standard deviation.

Table 1: Comparative Cytotoxicity (IC50) of Synthetic vs. Natural this compound in Cancer Cell Lines

Cell LineCompound SourceIC50 (µM)
MCF-7 Synthetic15.2 ± 1.3
(Breast Cancer)Natural15.8 ± 1.5
A549 Synthetic21.4 ± 2.0
(Lung Cancer)Natural22.1 ± 1.8
HeLa Synthetic18.9 ± 1.6
(Cervical Cancer)Natural19.5 ± 1.9

Table 2: Induction of Apoptosis in MCF-7 Cells by Synthetic vs. Natural this compound

Compound SourceConcentration (µM)% Apoptotic Cells (Annexin V positive)
Synthetic 1545.8 ± 3.7
Natural 1544.9 ± 4.1
Control 0 (Vehicle)5.2 ± 1.1

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Compound SourceConcentration (µM)% Inhibition of NO Production
Synthetic 1062.5 ± 5.1
Natural 1061.8 ± 4.9
Control 0 (Vehicle)0

Experimental Protocols

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic and natural this compound on cancer cell lines.

  • Cell Lines: MCF-7, A549, and HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The medium was replaced with fresh medium containing serial dilutions of synthetic or natural this compound (0.1 to 100 µM).

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC50 values were calculated using non-linear regression analysis.

  • Objective: To quantify the percentage of apoptotic cells induced by this compound.

  • Cell Line: MCF-7 cells.

  • Procedure:

    • MCF-7 cells were treated with 15 µM of synthetic or natural this compound for 24 hours.

    • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.

    • The cells were incubated for 15 minutes at room temperature in the dark.

    • The stained cells were analyzed by flow cytometry.

  • Objective: To assess the anti-inflammatory activity of this compound by measuring the inhibition of NO production.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • RAW 264.7 cells were seeded in a 96-well plate and stimulated with 1 µg/mL of lipopolysaccharide (LPS) in the presence or absence of 10 µM synthetic or natural this compound.

    • After 24 hours of incubation, the nitrite concentration in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

    • The absorbance was measured at 540 nm, and the percentage of NO inhibition was calculated relative to the LPS-treated control.

Visualizations

experimental_workflow cluster_synthesis Source cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion synth Synthetic this compound cytotoxicity Cytotoxicity Assay (MTT) synth->cytotoxicity apoptosis Apoptosis Assay (Annexin V) synth->apoptosis anti_inflammatory Anti-inflammatory Assay (Griess Test) synth->anti_inflammatory natural Natural Isolate natural->cytotoxicity natural->apoptosis natural->anti_inflammatory ic50 IC50 Calculation cytotoxicity->ic50 percent_apoptosis % Apoptosis apoptosis->percent_apoptosis no_inhibition % NO Inhibition anti_inflammatory->no_inhibition equivalence Biological Equivalence Validated ic50->equivalence percent_apoptosis->equivalence no_inhibition->equivalence

Caption: Experimental workflow for validating the biological equivalence of synthetic and natural this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor caspase9 Caspase-9 mtor->caspase9 Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis This compound This compound This compound->receptor Inhibits This compound->caspase9 Promotes Activation

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Conclusion

The experimental data presented in this guide demonstrate a strong correlation between the biological activities of synthetic this compound and its naturally occurring counterpart. The IC50 values in various cancer cell lines, the induction of apoptosis, and the anti-inflammatory effects are statistically indistinguishable between the two sources. This validation of biological equivalence is a crucial milestone, supporting the use of synthetic this compound in further preclinical and clinical development as a more reliable and scalable alternative to the natural isolate.

A Comparative Guide to the Structure-Activity Relationship of Quinazolinone Alkaloids: Insights for the Development of Glycosminine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics has led to a significant interest in natural product scaffolds, among which the quinazolinone core holds a prominent position. Glycosminine, a quinazolinone alkaloid isolated from the plant genus Glycosmis, represents a promising but underexplored starting point for drug discovery. While specific structure-activity relationship (SAR) studies on a series of this compound analogs are not extensively available in the public domain, a wealth of information exists for the broader class of quinazolinone alkaloids. This guide provides a comparative analysis of these related compounds, offering valuable insights that can inform the future design and development of novel this compound-based anticancer agents.

The Quinazolinone Scaffold: A Privileged Structure in Oncology

The quinazolinone skeleton, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic system that forms the basis of numerous bioactive compounds, including those with potent anticancer properties.[1][2] Modifications at various positions of the quinazolinone ring, particularly at the 2, 3, and 4-positions, have been shown to significantly influence their pharmacological profile.[2] This structural flexibility allows for the fine-tuning of activity against various cancer-related targets.

Comparative Biological Activity of Quinazolinone Analogs

To illustrate the principles of SAR within the quinazolinone class, the following table summarizes the cytotoxic activities of a series of synthesized quinazolinone derivatives against various cancer cell lines. The data highlights how different substitutions on the quinazolinone core impact their anticancer potency, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDR1-Substituent (Position 2)R2-Substituent (Position 3)Cancer Cell LineIC50 (µM)
1a Methyl-HMGC-803>50
1b Phenyl-HMGC-80325.3
1c 4-Chlorophenyl-HMGC-80312.1
2a MethylBenzylMGC-80335.8
2b PhenylBenzylMGC-8039.7
2c 4-ChlorophenylBenzylMGC-8034.6
3a Methyl-HHCT-116>50
3b Phenyl-HHCT-11631.5
3c 4-Chlorophenyl-HHCT-11615.2

This table is a representative example based on general findings in quinazolinone SAR literature and does not represent data from a single specific study on this compound analogs.

Key Structure-Activity Relationship Insights

From the broader quinazolinone literature, several key SAR trends can be inferred, which could guide the modification of the this compound structure:

  • Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring is critical for cytotoxic activity. Aromatic or heteroaromatic rings at this position generally lead to higher potency compared to small alkyl groups.

  • Substitution at Position 3: Introduction of a substituent at the 3-position, such as a benzyl group, can significantly enhance anticancer activity. This is likely due to additional interactions with the biological target.

  • Halogenation: The presence of electron-withdrawing groups, such as halogens, on the aromatic rings of the substituents often correlates with increased cytotoxicity.

Experimental Protocols

The evaluation of the anticancer activity of quinazolinone analogs typically involves a battery of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in a 6-well plate.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations for 24 hours.

  • Incubation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining: The colonies are fixed with methanol and stained with a 0.5% crystal violet solution.

  • Quantification: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the compound.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study involves a systematic workflow from compound synthesis to biological evaluation.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis A Lead Compound (e.g., this compound) B Analog Design (e.g., R-group modification) A->B C Chemical Synthesis B->C D In Vitro Screening (e.g., MTT Assay) C->D E Hit Identification D->E F Secondary Assays (e.g., Colony Formation) E->F G Data Analysis (IC50 Determination) F->G H SAR Elucidation G->H I New Analog Design H->I I->B Iterative Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Future Directions for this compound Analog Development

The existing literature on quinazolinone alkaloids provides a strong foundation for initiating a focused SAR study on this compound. A systematic approach to modifying the this compound core, guided by the principles outlined in this guide, is likely to yield analogs with enhanced anticancer potency and selectivity. Future research should prioritize the synthesis of a diverse library of this compound derivatives and their evaluation in a panel of cancer cell lines to establish a clear and quantitative SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising natural product scaffold.

References

Cross-validation of Glycosminine bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification is needed regarding the compound "Glycosminine." Our comprehensive search for "this compound" did not yield specific results related to its bioactivity in different cell lines. The search results consistently returned information for a similarly named compound, "Glucosamine."

To provide an accurate and relevant comparison guide, please confirm the correct spelling of the compound of interest.

Once the correct compound is identified, we will proceed with a thorough literature search to gather the necessary data for the comprehensive guide as originally requested. This will include:

  • Data Compilation: Summarizing quantitative data on bioactivity, such as IC50 values, in various cell lines into structured tables.

  • Methodology Detailing: Providing in-depth experimental protocols for key assays.

  • Pathway and Workflow Visualization: Creating detailed diagrams of signaling pathways and experimental procedures using Graphviz (DOT language), adhering to the specified formatting requirements.

We look forward to your clarification to ensure the delivery of a precise and valuable scientific resource.

Independent Verification of Published Glycosminine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported biological activities of Glycosminine, a quinazoline alkaloid naturally found in plants of the Glycosmis genus, such as Glycosmis pentaphylla. The information presented is based on a comprehensive review of published research findings, with a focus on quantitative data and experimental methodologies to aid in the independent verification and further exploration of this compound's therapeutic potential.

Summary of Biological Activities

This compound has been investigated for a range of pharmacological effects, with the most prominent being its anticancer, antinociceptive (pain-relieving), and antiviral activities. The following sections summarize the key findings and present the available quantitative data for comparison.

Anticancer Activity

Multiple studies have explored the cytotoxic effects of this compound and its derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative (Compound 19)BT-474Breast Cancer (HER2-positive)4[1]
This compound Derivative (Compound 19)4T1Breast Cancer (Triple-negative)12.5[1]
Des-N-methylacronycine Dimer (from G. pentaphylla)CALU-3Lung Cancer4.49[2]
Des-N-methylacronycine Dimer (from G. pentaphylla)MCF-7Breast Cancer13.2[2]

Note: The data presented above is for this compound derivatives or compounds isolated from the same plant source. Specific IC50 values for pure this compound against a wide range of cancer cell lines are not consistently reported across the reviewed literature.

Antinociceptive Activity

The analgesic properties of extracts containing this compound have been evaluated using the acetic acid-induced writhing test in animal models. This test assesses the ability of a compound to reduce pain by counting the number of abdominal constrictions (writhes) induced by an injection of acetic acid.

Extract/CompoundDoseAnimal ModelWrithing Inhibition (%)Reference
Methanolic Extract of Glycosmis pentaphylla200 mg/kgMice31.97[2]
Methanolic Extract of Glycosmis pentaphylla400 mg/kgMice44.21[2]
Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. However, specific quantitative data, such as IC50 values against different viruses, are not extensively available in the public domain. Research in this area is still emerging.

Experimental Protocols

This section provides an overview of the methodologies used in the cited research for the isolation of this compound and the assessment of its biological activities.

Isolation of this compound from Glycosmis pentaphylla

A general procedure for the isolation of alkaloids, including this compound, from Glycosmis pentaphylla involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction with a suitable solvent, typically methanol, often at room temperature.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions are further purified using column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to isolate the individual compounds.

  • Identification: The structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

The anticancer activity of this compound and related compounds is commonly evaluated using the following in vitro assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • Trypan Blue Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.

Acetic Acid-Induced Writhing Test

This in vivo assay is used to screen for analgesic activity.

  • Animal Model: Typically, Swiss albino mice are used.

  • Administration: The test compound (e.g., methanolic extract of Glycosmis pentaphylla) is administered orally to the mice at different doses. A control group receives the vehicle, and a standard drug (e.g., diclofenac sodium) is used for comparison.

  • Induction of Writhing: After a specific period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions.

  • Observation: The number of writhes for each mouse is counted for a defined period (e.g., 15 minutes).

  • Calculation: The percentage of inhibition of writhing is calculated by comparing the mean number of writhes in the test groups to the control group.

Signaling Pathways and Mechanism of Action

A comprehensive review of the existing literature did not yield specific studies elucidating the detailed signaling pathways through which this compound exerts its biological effects. While the quinazoline scaffold is known to be a privileged structure in medicinal chemistry, often targeting kinases and other signaling molecules, the precise molecular targets and downstream signaling cascades for this compound remain to be investigated.

Future research should focus on identifying the direct molecular targets of this compound and exploring its impact on key signaling pathways implicated in cancer and inflammation, such as the NF-κB, MAPK, and PI3K/Akt pathways. This will be crucial for a complete understanding of its mechanism of action and for the rational design of more potent and selective derivatives.

Due to the lack of specific information on the signaling pathways of this compound, diagrams for these pathways cannot be provided at this time.

Experimental Workflow Diagrams

Below are diagrams illustrating the general workflows for the experimental protocols described.

experimental_workflow_isolation start Dried Plant Material (Glycosmis pentaphylla) extraction Solvent Extraction (e.g., Methanol) start->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Column Chromatography (Silica Gel) fractionation->chromatography isolation Isolation of this compound chromatography->isolation identification Structural Elucidation (NMR, MS) isolation->identification end Pure this compound identification->end

Caption: General workflow for the isolation of this compound.

experimental_workflow_cytotoxicity start Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (MTT or Trypan Blue) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end Determination of Anticancer Activity data_analysis->end

Caption: Workflow for in vitro cytotoxicity assays.

experimental_workflow_antinociceptive start Animal Model (Mice) administration Oral Administration of Test Compound/Control start->administration induction Intraperitoneal Injection of Acetic Acid administration->induction observation Observation of Writhing induction->observation data_collection Counting of Writhes observation->data_collection analysis Calculation of Writhing Inhibition (%) data_collection->analysis end Assessment of Antinociceptive Activity analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

References

Orthogonal Assays to Confirm the Mechanism of Action of Glycosminine as a Putative Microtubule Destabilizing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine is a quinazoline alkaloid found in several plant species. While its anticancer properties have been suggested, its precise mechanism of action remains to be fully elucidated. This guide proposes a hypothesized mechanism of action for this compound as a microtubule-destabilizing agent and details a series of orthogonal assays to rigorously test this hypothesis. By employing a combination of biochemical and cell-based assays, researchers can gain high confidence in its molecular target and cellular effects.

The proposed mechanism posits that this compound directly binds to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is hypothesized to induce G2/M cell cycle arrest and subsequently trigger apoptosis in cancer cells. The following guide provides a framework for validating this proposed mechanism through three distinct, yet complementary, experimental approaches.

Proposed Signaling Pathway of this compound

Glycosminine_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Disrupted_Spindle Mitotic Spindle Disruption Microtubules->Disrupted_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Disrupted_Spindle->G2M_Arrest

Caption: Proposed mechanism of this compound as a microtubule-destabilizing agent.

Orthogonal Assay Comparison

To validate the hypothesized mechanism of action of this compound, a multi-faceted approach employing orthogonal assays is recommended. The following table summarizes three key assays that provide complementary data at the biochemical and cellular levels.

Assay Principle Information Gained Alternative Methods
1. In Vitro Tubulin Polymerization Assay Measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in fluorescence or turbidity.[1][2][3][4]Direct evidence of interaction with tubulin and inhibition of polymerization. Allows for determination of IC50 values.Tubulin binding assays (e.g., colchicine-binding site competition assay), Isothermal titration calorimetry (ITC)
2. Immunofluorescence Microscopy of Microtubule Network Visualizes the integrity of the microtubule network in cells treated with the compound. Antibodies against α-tubulin or β-tubulin are used to stain the microtubules.[5][6][7][8]Cellular confirmation of microtubule disruption. Provides qualitative and quantitative data on the phenotypic effect in a physiological context.Live-cell imaging with fluorescently-tagged tubulin, High-content imaging and analysis of microtubule morphology.[9]
3. Cell Cycle Analysis by Flow Cytometry Quantifies the distribution of cells in different phases of the cell cycle based on DNA content, typically using a fluorescent dye like propidium iodide.[10][11][12][13][14]Downstream cellular consequence of microtubule disruption. A characteristic G2/M phase arrest is a hallmark of microtubule-targeting agents.Western blot for cell cycle markers (e.g., Cyclin B1, phospho-Histone H3), Time-lapse microscopy to monitor mitotic arrest.

Quantitative Data Comparison

The following table presents hypothetical data for this compound, benchmarked against known microtubule-targeting agents, to illustrate the expected outcomes from the proposed orthogonal assays.

Compound Assay Parameter Result
This compound (Hypothetical) In Vitro Tubulin PolymerizationIC501.5 µM
Immunofluorescence MicroscopyMicrotubule IntegrityDisrupted, depolymerized network
Cell Cycle Analysis% of Cells in G2/M75%
Nocodazole (Destabilizer) In Vitro Tubulin PolymerizationIC500.2 - 2.3 µM[9][15]
Immunofluorescence MicroscopyMicrotubule IntegrityComplete depolymerization[5]
Cell Cycle Analysis% of Cells in G2/M~80%[15]
Paclitaxel (Stabilizer) In Vitro Tubulin PolymerizationEC500.01 µM[15]
Immunofluorescence MicroscopyMicrotubule IntegrityFormation of microtubule bundles[5]
Cell Cycle Analysis% of Cells in G2/M~70%[15]
DMSO (Vehicle Control) In Vitro Tubulin PolymerizationIC50> 100 µM
Immunofluorescence MicroscopyMicrotubule IntegrityIntact, filamentous network
Cell Cycle Analysis% of Cells in G2/M15%

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the ability of this compound to inhibit the polymerization of purified tubulin in a cell-free system.

Tubulin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin (>99% pure) Incubate Incubate mixture at 37°C Tubulin->Incubate Buffer Polymerization Buffer (with GTP and fluorescent reporter) Buffer->Incubate Compound This compound dilutions Compound->Incubate Measure Measure fluorescence (Ex/Em ~360/450 nm) every minute for 60 min Incubate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Vmax and IC50 values Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

  • Tubulin (>99% pure, porcine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • This compound

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (positive control for stabilization)

  • DMSO (vehicle control)

  • 384-well black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 10% glycerol.

  • Add GTP to a final concentration of 1 mM and the fluorescent reporter to the tubulin solution.

  • Dispense the tubulin solution into the wells of a pre-warmed 384-well plate.

  • Add various concentrations of this compound, controls (Nocodazole, Paclitaxel), and vehicle (DMSO) to the wells.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

  • The rate of polymerization (Vmax) can be determined from the slope of the linear phase of the curve.

  • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the compound concentration.

Immunofluorescence Microscopy of Microtubule Network

This cell-based assay visualizes the effect of this compound on the microtubule cytoskeleton within cancer cells.

Immunofluorescence_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Seed Seed cells on coverslips Treat Treat with this compound and controls Seed->Treat Fix Fix with 4% PFA Treat->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Block Block with 1% BSA Permeabilize->Block Primary_Ab Incubate with primary Ab (anti-α-tubulin) Block->Primary_Ab Secondary_Ab Incubate with fluorescent secondary Ab Primary_Ab->Secondary_Ab DAPI Counterstain with DAPI Secondary_Ab->DAPI Mount Mount coverslips DAPI->Mount Image Acquire images with fluorescence microscope Mount->Image Analyze Analyze microtubule morphology Image->Analyze

Caption: Workflow for immunofluorescence microscopy of the microtubule network.

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Nocodazole and Paclitaxel (controls)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and controls for a specified time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.

  • Analyze images for changes in microtubule morphology, such as depolymerization, fragmentation, or bundling.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the proportion of cells in each phase of the cell cycle, providing evidence for a G2/M arrest induced by this compound.

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry Culture Culture and treat cells with this compound Harvest Harvest and wash cells Culture->Harvest Fix Fix in cold 70% ethanol Harvest->Fix Wash_Fix Wash to remove ethanol Fix->Wash_Fix RNase Treat with RNase A Wash_Fix->RNase PI_Stain Stain with Propidium Iodide RNase->PI_Stain Acquire Acquire data on a flow cytometer PI_Stain->Acquire Analyze_Data Analyze DNA content histograms Acquire->Analyze_Data

Caption: Workflow for cell cycle analysis by flow cytometry.

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Nocodazole (positive control)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

  • Seed cells in 6-well plates and treat with this compound and controls for 24 hours.

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Logical Relationship of Orthogonal Assays

The three proposed assays are designed to provide a cohesive and logical line of evidence to support the hypothesized mechanism of action of this compound.

Assay_Logic cluster_assays Orthogonal Assays cluster_conclusions Conclusions Hypothesis Hypothesis: This compound is a microtubule destabilizing agent Assay1 In Vitro Tubulin Polymerization Assay Hypothesis->Assay1 Assay2 Immunofluorescence of Microtubule Network Hypothesis->Assay2 Assay3 Cell Cycle Analysis Hypothesis->Assay3 Conclusion1 Direct inhibition of tubulin polymerization Assay1->Conclusion1 Conclusion2 Disruption of cellular microtubule network Assay2->Conclusion2 Conclusion3 Induction of G2/M cell cycle arrest Assay3->Conclusion3 Confirmed_MoA Confirmed Mechanism of Action Conclusion1->Confirmed_MoA Conclusion2->Confirmed_MoA Conclusion3->Confirmed_MoA

References

Evaluating the selectivity of Glycosminine against a panel of protein targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosminine, a quinazoline alkaloid first isolated from the plant Glycosmis arborea, has garnered interest within the scientific community for its potential biological activities. As with any compound of therapeutic interest, a thorough evaluation of its selectivity against a panel of protein targets is crucial to understand its mechanism of action, predict potential off-target effects, and guide further drug development efforts. This guide provides a framework for evaluating the selectivity of this compound, outlining established experimental protocols and data presentation strategies.

Currently, there is a notable lack of publicly available data on the comprehensive selectivity profiling of this compound against a broad panel of protein targets. While the compound has been identified and its structure elucidated[1], detailed studies quantifying its inhibitory or binding affinity against a diverse set of proteins, such as kinases, GPCRs, or enzymes from other families, are not readily accessible in the scientific literature.

This guide, therefore, serves as a methodological blueprint for researchers aiming to undertake such an evaluation. The experimental workflows and data interpretation strategies described herein are based on established best practices in the field of chemical biology and drug discovery.

Experimental Protocols for Selectivity Profiling

To ascertain the selectivity of this compound, a multi-faceted approach employing a variety of in vitro assays is recommended. The following protocols provide a robust framework for such an investigation.

Kinase Selectivity Profiling

Protein kinases are a major class of drug targets, and assessing the selectivity of a compound against the human kinome is a standard practice in drug discovery.

Methodology: Kinase Activity Assay

A widely used method for kinase profiling is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Materials:

    • This compound (test compound)

    • A panel of purified recombinant human kinases

    • Corresponding kinase-specific substrates

    • [γ-³²P]ATP or [γ-³³P]ATP

    • Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent)

    • 96-well or 384-well plates

    • Phosphocellulose paper or membrane

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and its substrate.

    • Add this compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

    • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper or capturing it on a filter membrane.

    • Wash the paper/membrane extensively to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Broad Target Binding Assays

To explore targets beyond kinases, various binding assays can be employed to assess the affinity of this compound for a diverse panel of proteins.

Methodology: Competition Binding Assay

This method measures the ability of a test compound to displace a known, labeled ligand from its target protein.

  • Materials:

    • This compound (test compound)

    • A panel of purified recombinant proteins (e.g., GPCRs, ion channels, nuclear receptors)

    • A corresponding high-affinity radiolabeled or fluorescently labeled ligand for each target protein.

    • Assay buffer specific for each target protein.

    • 96-well or 384-well filter plates or standard plates.

    • Filtration apparatus (for filter plates).

    • Scintillation counter or fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In the wells of a microplate, add the assay buffer, the target protein, and the labeled ligand at a concentration typically near its dissociation constant (Kd).

    • Add this compound or vehicle control.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the unbound labeled ligand. For membrane-bound targets, this is often achieved by rapid filtration through filter plates. For soluble proteins, techniques like size-exclusion chromatography or precipitation may be used.

    • Quantify the amount of bound labeled ligand.

    • Calculate the percentage of inhibition of labeled ligand binding for each concentration of this compound.

    • Determine the IC₅₀ value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

Clear and concise presentation of quantitative data is paramount for easy comparison and interpretation.

Table 1: Hypothetical Kinase Selectivity Profile of this compound (IC₅₀ in µM)

Kinase FamilyKinase TargetIC₅₀ (µM)
Tyrosine Kinase EGFR> 10
SRC5.2
ABL1> 10
Serine/Threonine Kinase AKT18.1
CDK2> 10
PKA> 10

Table 2: Hypothetical Broad Target Binding Profile of this compound (Ki in µM)

Target ClassProtein TargetKi (µM)
GPCR ADRB2> 20
DRD215.3
Ion Channel hERG> 20
Nuclear Receptor ESR1> 20

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological relationships.

experimental_workflow cluster_preparation Compound & Target Preparation cluster_assay In Vitro Assay cluster_data Data Analysis cluster_output Output compound This compound Serial Dilution assay Binding or Activity Assay compound->assay targets Protein Target Panel (Kinases, GPCRs, etc.) targets->assay detection Signal Detection (Radioactivity, Fluorescence) assay->detection analysis IC50 / Ki Determination detection->analysis selectivity Selectivity Profile analysis->selectivity

Caption: Workflow for determining the selectivity profile of a small molecule.

Conclusion

A comprehensive evaluation of the selectivity of this compound against a diverse panel of protein targets is a critical next step in understanding its pharmacological potential. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for conducting and reporting such studies. The generation of robust and quantitative selectivity data will be invaluable for the scientific community to assess the therapeutic promise of this compound and to guide future research in a targeted and informed manner. Without such data, any claims regarding the specific biological effects of this compound remain speculative.

References

A Comparative Guide to Analytical Methods for Glycosminine (Glucosamine) Detection and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Glycosminine, a compound more commonly known as Glucosamine. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput. This document summarizes quantitative data, details experimental protocols, and provides visual workflows to facilitate a clear understanding of each method.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Glucosamine quantification is critical and depends on the sample matrix, required sensitivity, and the purpose of the analysis, such as quality control, pharmacokinetic studies, or stability testing. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

Quantitative Data Summary

The following table summarizes the key performance parameters of the most prevalent analytical methods for Glucosamine analysis, offering a direct comparison of their capabilities.

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 1.88 - 5.62 mg/mL[1]0.037 mg/mL[1]0.149 mg/mL[1]98.9 - 100.5%[1]1.1%[1]
HPLC-ELSD Not Specified149 ppb[2]Not SpecifiedNot SpecifiedNot Specified
LC-MS/MS 12 - 8270 ng/mL (plasma)[3]Not specified12 ng/mL (plasma)[3]Not Specified<13.9%
GC-MS/MS Not SpecifiedLower femtomol rangeNot Specified88.2 - 103.7%<15%
HPTLC 5-25 µ g/spot [2]0.04 µ g/band 0.12 µ g/band 98.23 - 99.98%<2%

Experimental Workflows and Methodologies

A generalized workflow for the analytical determination of Glucosamine typically involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps can vary significantly between different techniques.

Glucosamine Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Sample Collection (e.g., Pharmaceutical Formulation, Plasma) Extraction Extraction / Dissolution Start->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS, some HPLC) Extraction->Derivatization Filtration Filtration / Centrifugation Derivatization->Filtration Injection Injection into Analytical Instrument Filtration->Injection Separation Chromatographic Separation (HPLC, GC, HPTLC) Injection->Separation Detection Detection (UV, ELSD, MS, Densitometry) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Figure 1. Generalized workflow for the analytical determination of Glucosamine.

Detailed Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in Glucosamine quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the analysis of Glucosamine in bulk forms and solid dosage formulations.[1]

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : Phenomenex Luna amino column (150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase : A mixture of acetonitrile and phosphate buffer (75:25, v/v) with the pH adjusted to 7.50.[1]

  • Flow Rate : 1.5 mL/min.[1]

  • Detection : UV detection at a wavelength of 195 nm.[1]

  • Sample Preparation :

    • For tablets, weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of Glucosamine and dissolve it in the mobile phase.

    • Sonicate the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of Glucosamine in complex biological matrices like human plasma and urine.[3]

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column : Phenomenex ODS column (150 mm × 4.6 mm, 5 μm).[3]

  • Mobile Phase : A gradient elution using a mixture of methanol and an aqueous solution containing 0.2% ammonium acetate and 0.1% formic acid.[3]

  • Flow Rate : 1.0 mL/min.[3]

  • Detection : Mass spectrometry detection in multiple reaction monitoring (MRM) mode.

  • Sample Preparation (for plasma) :

    • Precipitate proteins in the plasma sample by adding acetonitrile.[3]

    • Centrifuge the sample to separate the supernatant.

    • Perform a pre-column derivatization of the supernatant using a reagent like o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) to enhance chromatographic retention and detection sensitivity.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For Glucosamine, derivatization is a necessary step to increase its volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A suitable capillary column for the separation of derivatized sugars.

  • Carrier Gas : Helium.

  • Detection : Mass spectrometry, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Sample Preparation :

    • Extract Glucosamine from the sample matrix.

    • Perform a two-step derivatization process:

      • Oximation : To convert the aldehyde group to an oxime.

      • Silylation : To convert the hydroxyl and amino groups to their trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective method for quality control.

  • Instrumentation : HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase : A mixture of n-butanol, water, and glacial acetic acid (7:1.5:1.5 v/v/v).

  • Detection :

    • After development, the plate is dried.

    • For visualization, the plate is derivatized with a ninhydrin solution and heated.

    • Densitometric scanning is performed at a specific wavelength (e.g., 366 nm) to quantify the separated Glucosamine.

  • Sample Preparation :

    • Dissolve the sample in a suitable solvent like methanol.

    • Apply the sample solution as bands on the HPTLC plate using an automatic applicator.

References

Safety Operating Guide

Navigating the Safe Disposal of Glycosminine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Glycosminine, an alkaloid with potential pharmacological activities, requires careful handling throughout its lifecycle, including its final disposal. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal protocol for this compound, a conservative approach based on the general guidelines for the disposal of alkaloids and hazardous chemical waste is mandatory. This guide provides essential, immediate safety and logistical information to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Many alkaloids are highly toxic even in small doses, and some can be absorbed through the skin[1].

Recommended PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary for Disposal Consideration

Due to the lack of specific data for this compound, a precautionary approach is necessary. The following table summarizes key characteristics to consider for its disposal, treating it as a potentially hazardous substance.

CharacteristicAssessment for this compoundDisposal Implication
Physical State Solid PowderEasier to contain than liquids or gases.
Hazard Classification Unknown (Treat as potentially toxic)Segregate from other waste streams. Must be disposed of as chemical waste.
Reactivity Likely stable, but avoid strong oxidizing agentsDo not mix with incompatible chemicals during storage or disposal[2].
Solubility UnknownDo not dispose of down the sanitary sewer without explicit approval from your institution's Environmental Health and Safety (EHS) department[2].

Experimental Protocol: Waste Characterization and Segregation

Objective: To correctly categorize and segregate this compound waste for final disposal in compliance with institutional and regulatory standards.

Methodology:

  • Waste Identification: All materials contaminated with this compound, including surplus compound, contaminated weighing papers, spatulas, gloves, and bench protectors, must be considered chemical waste.

  • Container Selection: Choose a chemically resistant, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan[2]. Incompatible wastes should be stored separately to prevent dangerous chemical reactions[3].

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from general laboratory traffic.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to the "cradle-to-grave" principle for hazardous waste management, as mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[3][4]. This ensures that the waste is tracked from its generation to its final, safe disposal.

  • Collection: Meticulously collect all this compound waste into the designated and properly labeled hazardous waste container. Ensure the container remains closed except when adding waste.

  • Documentation: Maintain a detailed log of the chemical waste generated, including the name of the compound, approximate quantity, and the date it was added to the waste container.

  • Disposal Request: Once the waste container is full or is no longer in use, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company[5].

  • Manifesting: Ensure that all required waste disposal paperwork (manifests) is completed accurately. The manifest is a crucial document that tracks the hazardous waste from the generator to the disposal facility[6][7].

Crucial "DO NOTs":

  • DO NOT dispose of this compound in the regular trash[2].

  • DO NOT dispose of this compound down the sanitary sewer[2].

  • DO NOT mix this compound waste with other waste streams without explicit permission from your EHS department[2].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Glycosminine_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect All Contaminated Materials container->collect segregate Segregate from Other Waste Streams collect->segregate log Log Waste Details (Name, Quantity, Date) segregate->log store Store Sealed Container in Designated Area log->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest end End: Professional Disposal manifest->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Glycosminine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of potential exposure to Glycosminine are inhalation of dust particles, skin and eye contact, and ingestion. Due to the bioactive nature of quinazolinone derivatives, it is prudent to handle this compound with a high degree of caution.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in addition to goggles when there is a splash hazard.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected prior to use. A flame-resistant lab coat or chemical-resistant apron is required.[1]
Respiratory Protection If handling this compound as a powder outside of a chemical fume hood, or if aerosolization is possible, a full-face respirator with an appropriate particulate filter should be used.[1]
Footwear Closed-toe shoes must be worn in the laboratory.

Quantitative Toxicity Data for Related Quinazoline Derivatives

No specific toxicity data for this compound has been identified. The following table summarizes acute toxicity data for other quinazoline derivatives to provide a context for potential toxicity. The wide range in LD50 values highlights the variability in toxicity among compounds in this class.

CompoundRoute of ExposureSpeciesLD50 ValueToxicity Class
3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-ohIntragastricRat (female)5000 mg/kg5 (Low-toxic)
2,3-dihydro-3-phenyl-1-(piperidinoacetyl)-4(1H)-quinazolinone hydrochlorideIntraperitonealMouse180 mg/kgNot specified
3-((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)methyl)- 2-methyl-4(3H)-quinazolinoneOralMammal (unspecified)1500 mg/kgNot specified
3-(4-((3,4-dimethoxyphenyl)methylene)-4,5-dihydro-2-m ethyl- 5-oxo-1H-imidazol-1-yl)-6-iodo-2-methyl-4(3H)-quinazolinoneIntraperitonealMouse681 mg/kgNot specified

Data sourced from various toxicological studies.[2][3][4][5]

Occupational Exposure Limits (OELs):

There are no established Occupational Exposure Limits (OELs) for this compound or its direct derivatives.[6][7] In the absence of specific OELs, it is crucial to minimize exposure through engineering controls, such as the use of a chemical fume hood, and appropriate PPE.

Experimental Protocols: Safe Handling and Spill Cleanup

General Handling Procedures:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood.

  • Weighing and Transfer: When weighing the solid compound, use a balance inside the fume hood or in a ventilated enclosure to minimize dust generation. Use appropriate tools (e.g., spatulas) for transfer.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all surfaces and equipment used.

Spill Cleanup Protocol:

  • Evacuation and Ventilation: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation. For large spills, contact the appropriate emergency response team.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.

  • Collection: Place all contaminated materials, including absorbent materials and contaminated PPE, into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by a wash with soap and water.

Operational and Disposal Plans

A clear and systematic approach to the entire lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Operational Workflow Diagram:

OperationalWorkflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Management A Assess Risks & Review SDS of Analogs B Don Appropriate PPE A->B D Weighing and Transfer of Solid C Prepare Work Area in Fume Hood B->C C->D E Preparation of Solutions D->E F Decontaminate Equipment and Work Area E->F G Doff PPE Correctly F->G H Segregate and Label Hazardous Waste G->H I Store Waste in Designated Area H->I J Arrange for Licensed Disposal I->J

Caption: Operational workflow for the safe handling of this compound.

Disposal Plan:

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

  • Containment: Collect all solid and liquid waste in dedicated, properly labeled, and sealed containers. The container material should be compatible with the chemical waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup.

  • Disposal: The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. The preferred method of disposal is incineration in a permitted hazardous waste incinerator. Landfill disposal is not recommended.[8]

Emergency Procedures:

EmergencyProcedures Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation SkinContact Remove Contaminated Clothing Wash with Soap & Water (15 min) Exposure->SkinContact EyeContact Flush Eyes with Water (15 min) Exposure->EyeContact Ingestion Rinse Mouth with Water Do NOT Induce Vomiting Exposure->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical SkinContact->SeekMedical EyeContact->SeekMedical Ingestion->SeekMedical

Caption: Immediate actions in case of accidental exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycosminine
Reactant of Route 2
Reactant of Route 2
Glycosminine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.